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  • Product: 4-Aminoindane-5-carboxylic Acid

Core Science & Biosynthesis

Foundational

4-Aminoindane-5-carboxylic Acid: Chemical Structure, Molecular Properties, and Synthetic Workflows

Executive Summary In the realm of rational drug design, the spatial arrangement of functional groups is paramount. 4-Aminoindane-5-carboxylic acid (IUPAC: 4-amino-2,3-dihydro-1H-indene-5-carboxylic acid) is a highly spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design, the spatial arrangement of functional groups is paramount. 4-Aminoindane-5-carboxylic acid (IUPAC: 4-amino-2,3-dihydro-1H-indene-5-carboxylic acid) is a highly specialized, conformationally restricted building block. Functioning as a rigidified bioisostere of anthranilic acid, this bicyclic compound restricts the rotational degrees of freedom typically found in standard ortho-aminobenzoic acids. By embedding the functional groups onto an indane core, medicinal chemists can lock the pharmacophore into an active conformation, thereby minimizing the entropic penalty upon target binding.

This technical guide details the physicochemical properties, self-validating synthetic protocols, and advanced applications of 4-aminoindane-5-carboxylic acid in the development of targeted therapeutics, such as tricyclic kinase inhibitors and GPCR modulators.

Molecular Identity & Physicochemical Properties

To facilitate rapid integration into computational chemistry models and library design, the core quantitative data and molecular identifiers for 4-aminoindane-5-carboxylic acid are summarized below. The compound is commercially registered under CAS 129833-30-3 and is utilized as a specialized precursor in pharmaceutical synthesis (1).

PropertyValue
Chemical Name 4-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
CAS Registry Number 129833-30-3
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Exact Mass 177.078979 Da
Topological Polar Surface Area (TPSA) 63.3 Ų
Hydrogen Bond Donors 2 (Primary Amine, Carboxyl OH)
Hydrogen Bond Acceptors 3 (Amine N, Carboxyl O, Carbonyl O)
Rotatable Bonds 1 (Aryl-Carboxyl linkage)

Experimental Methodology: De Novo Synthesis Protocol

The synthesis of 4-aminoindane derivatives requires strict regiocontrol to ensure the correct functionalization of the aromatic ring without disturbing the fused cyclopentane system. The foundational utility of these processes has been well-documented in recent patent literature concerning aminoindane amides (2). Below is a self-validating, four-step protocol engineered for high yield and regioselectivity.

Reaction Workflow

SynthesisWorkflow A 4-Aminoindane (Starting Material) B N-(2,3-dihydro-1H-inden-4-yl)acetamide (Protection) A->B Ac2O, Pyridine RT, 2h C 5-Bromo-4-acetamidoindane (Regioselective Bromination) B->C NBS, DMF 0°C to RT D Methyl 4-acetamidoindane-5-carboxylate (Pd-Catalyzed Carbonylation) C->D Pd(dppf)Cl2, CO (gas) MeOH, Et3N, 80°C E 4-Aminoindane-5-carboxylic acid (Global Hydrolysis) D->E 6N HCl (aq) Reflux, 12h

Figure 1: Synthetic workflow for 4-Aminoindane-5-carboxylic acid.

Step-by-Step Synthetic Protocol

Step 1: Protection via Acetylation

  • Reagents: 4-Aminoindane (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent/base).

  • Procedure: Dissolve 4-aminoindane in anhydrous pyridine and cool to 0°C. Add acetic anhydride dropwise. Stir the reaction mixture at room temperature for 2 hours. Quench with ice water and filter the resulting precipitate.

  • Causality: Free anilines are highly susceptible to oxidative degradation and over-bromination. Converting the amine to an acetamide dampens the nucleophilicity of the nitrogen lone pair, ensuring that the subsequent electrophilic aromatic substitution is strictly mono-selective.

Step 2: Regioselective Bromination

  • Reagents: N-(2,3-dihydro-1H-inden-4-yl)acetamide (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), N,N-Dimethylformamide (DMF).

  • Procedure: Dissolve the acetamide in DMF and cool to 0°C. Add NBS portion-wise in the dark. Allow the mixture to warm to room temperature and stir for 4 hours. Pour into water, extract with ethyl acetate, and purify via recrystallization (ethanol) to isolate the C5-bromo isomer.

  • Causality: NBS provides a controlled, low concentration of electrophilic bromine. The bulky acetamido group and the fused cyclopentane ring create a specific steric environment that directs the bromination predominantly to the C5 position, avoiding the more sterically hindered C3a bridgehead and minimizing C7 para-substitution.

Step 3: Palladium-Catalyzed Carbonylation

  • Reagents: 5-Bromo-4-acetamidoindane (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), Triethylamine (2.0 eq), Methanol (solvent/reactant), Carbon Monoxide (gas, 1 atm).

  • Procedure: In a pressure reactor, combine the aryl bromide, Pd catalyst, and triethylamine in methanol. Purge the vessel with CO gas and pressurize to 1 atm. Heat the mixture to 80°C for 12 hours. Filter through Celite, concentrate, and purify via flash chromatography.

  • Causality: The bidentate dppf ligand on the palladium catalyst is critical; its large bite angle enforces a cis-coordination geometry on the intermediate Pd(II) complex. This geometry significantly accelerates the reductive elimination step, driving the formation of the methyl ester while suppressing unwanted protodebromination side reactions.

Step 4: Global Hydrolysis

  • Reagents: Methyl 4-acetamidoindane-5-carboxylate, 6N Aqueous HCl.

  • Procedure: Suspend the ester in 6N HCl and heat to reflux for 12 hours. Cool the mixture to room temperature, adjust the pH to the isoelectric point (~pH 4-5) using aqueous NaOH, and collect the precipitated zwitterionic product by filtration. Wash with cold water and dry under vacuum.

  • Causality: Strong aqueous acid under reflux conditions is required to simultaneously cleave the robust acetamide bond and hydrolyze the methyl ester. Adjusting to the isoelectric point ensures maximum precipitation of the highly polar 4-aminoindane-5-carboxylic acid. Similar hydrolytic strategies are vital in the preparation of related indane derivatives (3).

Applications in Drug Development: Quinazolinone Pharmacophores

In medicinal chemistry, anthranilic acid derivatives are privileged building blocks. 4-Aminoindane-5-carboxylic acid serves as an advanced scaffold for generating tricyclic heterocycles. A classic application is its cyclocondensation with formamide or formamidine to yield cyclopenta[h]quinazolin-4(3H)-ones .

These tricyclic scaffolds are potent pharmacophores frequently explored in the development of novel kinase inhibitors (e.g., targeting EGFR or VEGFR) and G-protein coupled receptor (GPCR) modulators. The indane ring forces the molecule into a rigid, planar conformation that perfectly fits deep, narrow hydrophobic pockets in kinase hinge regions.

Scaffold Generation

Pharmacophore A 4-Aminoindane-5-carboxylic acid (Anthranilic Acid Bioisostere) B Cyclopenta[h]quinazolin-4(3H)-one (Tricyclic Core Scaffold) A->B Formamide / Heat Cyclocondensation C Targeted Therapeutics (Kinase/GPCR Inhibitors) B->C Cross-Coupling & Derivatization

Figure 2: Conversion of 4-Aminoindane-5-carboxylic acid to a cyclopenta[h]quinazolinone.

References

  • US Patent 11148995B2 - Processes for preparation of 4-aminoindane compounds and related aminoindane amides.
  • US Patent 20190119195A1 - Processes for preparation of 4-aminoindane derivatives and related aminoindane amides.

Sources

Exploratory

Pharmacokinetic Profiling and Structural Optimization of 4-Aminoindane-5-Carboxylic Acid Derivatives

An In-Depth Technical Guide on ADME Properties, Receptor Selectivity, and Experimental Validation Executive Summary & Structural Rationale The 4-aminoindane-5-carboxylic acid scaffold has emerged as a privileged structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on ADME Properties, Receptor Selectivity, and Experimental Validation

Executive Summary & Structural Rationale

The 4-aminoindane-5-carboxylic acid scaffold has emerged as a privileged structural motif in modern medicinal chemistry, particularly in the design of highly selective nuclear receptor modulators and kinase inhibitors. As a Senior Application Scientist, I approach this scaffold not just as a chemical building block, but as a precise geometric tool used to tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.

Historically, flexible aniline or dimethylaniline groups in lead compounds (such as the classical PPAR agonist Wy14,643) resulted in promiscuous receptor binding and suboptimal metabolic stability. By closing a ring over the methyl groups of a dimethylaniline to form a rigidified 4-aminoindane derivative , researchers have successfully restricted the conformational flexibility of the molecule (Pollinger et al., 2019)[1].

The Causality of the Indane Ring: This structural rigidification forces the molecule into a bioactive conformation that perfectly occupies the lipophilic sub-pocket of the Retinoid X Receptor (RXRα), while creating a steric clash within the Peroxisome Proliferator-Activated Receptor (PPAR) ligand-binding domain[2]. Consequently, this modification yields a >6-fold improvement in RXR agonistic potency, eliminates off-target PPAR activity, and drastically improves the compound's aqueous solubility and lipophilicity profile[1]. Furthermore, 4-aminoindane derived Schiff bases have demonstrated excellent in silico pharmacokinetics, strictly adhering to Lipinski's Rule of 5 for V600E-BRAF inhibition[3].

Physicochemical and Pharmacokinetic Properties

The transition from flexible anilines to 4-aminoindane-5-carboxylic acid derivatives yields profound improvements in ADME (Absorption, Distribution, Metabolism, Excretion) properties. The indane moiety reduces the polar surface area (PSA) slightly while shielding the amine from rapid Phase II acetylation or glucuronidation, thereby extending the biological half-life.

In in vivo profiling utilizing C57BL/6 mice, optimized 4-aminoindane derivatives demonstrated rapid systemic uptake and high oral bioavailability[1]. Crucially, for neurodegenerative applications (e.g., Alzheimer's disease, Multiple Sclerosis), these derivatives exhibit excellent blood-brain barrier (BBB) penetration, achieving therapeutic concentrations in brain tissue within 2 hours post-administration[1].

Quantitative Pharmacokinetic Summary

The following table synthesizes the core physicochemical and pharmacokinetic parameters of optimized 4-aminoindane RXR agonists (e.g., Compound 28) compared to traditional rexinoids[1][4].

ParameterValue / ObservationPharmacokinetic Implication
Molecular Weight ~350 - 400 g/mol Optimal for passive diffusion and oral absorption.
Lipophilicity (LogP) 2.08Balances aqueous solubility with membrane permeability.
Aqueous Solubility 14.3 mg/LSuperior to classical rexinoids; prevents gut precipitation.
Oral Bioavailability (F%) High (>60%)Ensures therapeutic efficacy via non-invasive PO dosing.
Plasma Half-Life (t₁/₂) > 2.0 hoursAllows for once- or twice-daily dosing regimens.
Tissue Distribution Plasma ≈ Liver ≈ BrainCapable of engaging central nervous system (CNS) targets.
Toxicity Profile Low CytotoxicityAvoids mechanism-based side effects of labile thioethers.

Mechanistic Pathway of Target Activation

To understand the PK/PD relationship, we must visualize how the 4-aminoindane derivative interacts with its primary target. The high systemic exposure (AUC) of the compound ensures sufficient concentration at the nuclear membrane, driving the following transcriptional cascade.

RXR_Pathway A 4-Aminoindane Derivative B Lipophilic Sub-pocket Binding (RXRα) A->B High Affinity / logP 2.08 C RXR-RAR/LXR Heterodimerization B->C Conformational Shift D Co-activator Recruitment C->D Helix α11/α12 Stabilization E Target Gene Transcription (e.g., ApoE, ANGPTL4) D->E Gene Expression

Mechanistic pathway of RXR activation by 4-aminoindane derivatives driving gene transcription.

Self-Validating Experimental Protocols

To ensure scientific integrity, PK parameters must be derived from self-validating assay systems. Below are the step-by-step methodologies for evaluating 4-aminoindane-5-carboxylic acid derivatives.

Protocol A: In Vivo Pharmacokinetic Profiling (C57BL/6 Mice)

This protocol is designed to determine clearance, volume of distribution, and oral bioavailability.

  • Formulation Strategy: Dissolve the 4-aminoindane derivative in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • Causality: 4-aminoindane derivatives are moderately lipophilic (logP ~2.08). This specific surfactant blend ensures complete micellar solubilization, preventing artifactual poor absorption caused by the compound crashing out in the acidic environment of the gut.

  • Administration: Dose male C57BL/6 mice intravenously (IV) at 2 mg/kg and orally (PO) via gavage at 10 mg/kg.

  • Serial Sampling: Collect 50 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Immediately centrifuge at 4°C (3000 × g for 10 min) to isolate plasma.

    • Causality: Cold processing is critical. It halts the ex vivo degradation of the compound by circulating plasma esterases or amidases, ensuring the LC-MS quantification reflects true circulating levels.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (containing 50 ng/mL Tolbutamide as an internal standard) to 1 volume of plasma. Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes.

    • Causality: Acetonitrile effectively denatures plasma proteins, releasing the highly protein-bound 4-aminoindane derivative into the supernatant for accurate total drug quantification.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

PK_Workflow Step1 Compound Formulation (10 mg/kg PO / 2 mg/kg IV) Step2 C57BL/6 Mice Dosing & Serial Blood Sampling Step1->Step2 Step3 Plasma Protein Precipitation & Extraction (ACN + IS) Step2->Step3 Step4 LC-MS/MS Quantification (MRM) Step3->Step4 Step5 PK Parameter Calculation (AUC, t1/2, Cmax) Step4->Step5

Self-validating in vivo pharmacokinetic profiling workflow for 4-aminoindane derivatives.

Protocol B: In Vitro Microsomal Stability (Phase I Clearance)

To isolate hepatic metabolism from renal clearance, microsomal stability must be assessed.

  • Incubation Setup: Incubate 1 µM of the 4-aminoindane compound with 0.5 mg/mL mouse liver microsomes (MLM) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Start the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 (CYP) enzymes. Without it, Phase I oxidative metabolism cannot occur, allowing you to differentiate between CYP-mediated degradation and chemical instability in the buffer.

  • Quenching & Time-Course: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold methanol to instantly quench the enzymatic reaction.

  • Validation Control: Run Verapamil (a known high-clearance drug) concurrently in a separate well.

    • Causality: This makes the assay self-validating. If Verapamil is not rapidly degraded (t₁/₂ < 15 min), the microsomes have lost enzymatic activity (likely due to improper freeze-thaw cycles), and the assay must be rejected.

References

  • Pollinger, J., et al. (2019). Tuning Nuclear Receptor Selectivity of Wy14,643 towards Selective Retinoid X Receptor Modulation. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][1]

  • Discngine. (2024). Leverage Experimental and in Silico 3D Protein Structures to Accelerate SBDD Projects. 3decision Blog. Available at:[Link][2]

  • Arthi, S., et al. (2020). Green synthesis, DFT and molecular docking studies of 4-amino indane derived Schiff bases. ResearchGate. Available at:[Link][3]

  • ChemRxiv. (2023). Structure-guided design of a highly potent RXR agonist with superior physicochemical properties. Available at:[Link][4]

Sources

Foundational

Topic: 4-Aminoindane-5-carboxylic acid Receptor Binding Affinity Studies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for designing, executing, and interpreting receptor binding aff...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for designing, executing, and interpreting receptor binding affinity studies for the novel compound, 4-Aminoindane-5-carboxylic acid (4-AICA). As a molecule combining the pharmacologically relevant aminoindane scaffold with a carboxylic acid moiety, 4-AICA presents a unique profile for potential interaction with multiple receptor families, including monoamine transporters and metabolite-sensing G-protein coupled receptors (GPCRs). This document, written from the perspective of a Senior Application Scientist, moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach. We will cover theoretical principles, target selection strategies, detailed assay methodologies, rigorous data analysis, and the interpretation of binding data in the context of drug discovery. The guide includes detailed workflows, data presentation formats, and graphical representations of key processes to ensure clarity and reproducibility.

Introduction to 4-Aminoindane-5-carboxylic acid (4-AICA)

Molecular Profile and Rationale for Study

4-Aminoindane-5-carboxylic acid is a structurally distinct small molecule featuring a rigid 2,3-dihydro-1H-inden-4-amine (4-aminoindane) core, further functionalized with a carboxylic acid group at the 5-position of the phenyl ring.

  • The Aminoindane Scaffold: The aminoindane core is a well-established pharmacophore. Derivatives of aminoindane are known to interact with the central nervous system, particularly as monoamine transporter inhibitors.[1][2] Compounds like rasagiline (an irreversible MAO-B inhibitor) and its active metabolite, (R)-1-aminoindan, demonstrate the neuroprotective and catecholamine-modulating potential of this structural class.[3] The rigid structure of the indane ring system often imparts higher selectivity compared to more flexible phenethylamines.

  • The Carboxylic Acid Moiety: Carboxylic acids are considered "privileged structures" in drug design, capable of forming strong electrostatic interactions, such as salt bridges and hydrogen bonds, with receptor binding pockets.[4] This functional group is present in the endogenous ligands for several receptor families, including the hydroxycarboxylic acid receptors (HCARs), which are GPCRs that sense metabolic intermediates like lactate.[5][6]

The combination of these two moieties in 4-AICA suggests a compelling, dual-faceted hypothesis for its pharmacological targets, making a systematic investigation of its receptor binding affinity essential.

Hypothesized Target Classes

Based on its structure, a primary screening panel for 4-AICA should include, but not be limited to:

  • Monoamine Transporters: The Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET).

  • Serotonin (5-HT) Receptors: Various subtypes, given the structural similarity of the aminoindane core to known serotonergic agents.[1]

  • Metabolite-Sensing GPCRs: Specifically the HCAR family (e.g., HCAR1/GPR81), given the presence of the carboxylic acid group.[6]

  • Orphan GPCRs and Nuclear Receptors: As many of these receptors bind endogenous ligands with lipophilic scaffolds and polar interaction points.[7]

Foundational Principles of Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology, providing quantitative data on the interaction between a ligand and its receptor.[8] These assays are governed by the Law of Mass Action, which describes the equilibrium between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).

The key parameters derived from these studies are:

  • K_d (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower K_d signifies higher affinity.[9]

  • B_max (Maximum Binding Capacity): Represents the total concentration of receptors in the preparation.[9]

  • K_i (Inhibition Constant): In competitive binding assays, the K_i is the equilibrium dissociation constant for the unlabeled test compound. It represents the affinity of the competitor for the receptor and is calculated from the IC_50.[10]

  • IC_50 (Half-maximal Inhibitory Concentration): The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.[11]

There are three primary types of radioligand binding assays:

  • Saturation Assays: Used to determine the K_d and B_max of a radioligand by incubating the receptor preparation with increasing concentrations of the radioligand.[12][13]

  • Kinetic Assays: Measure the association (k_on) and dissociation (k_off) rate constants.

  • Competition (Displacement) Assays: Used to determine the affinity (K_i) of an unlabeled test compound (e.g., 4-AICA) by measuring its ability to compete with a fixed concentration of a radioligand for the receptor binding site.[11][12][13] This guide will focus on the competition assay, as it is the primary method for characterizing novel, unlabeled molecules.

Experimental Design and Protocol for 4-AICA

A successful binding study hinges on meticulous experimental design and validation. The causality behind each step is critical for generating trustworthy data.

Target Selection and Reagent Preparation
  • Receptor Source: The most common sources are cell membranes from recombinant cell lines (e.g., HEK293 or CHO cells) stably overexpressing a single human receptor subtype. This approach ensures a high density of the target receptor and minimizes interference from other receptor types, providing a clean and specific system.

  • Radioligand Selection: The choice of radioligand is paramount. An ideal radioligand for a competition assay should have:

    • High affinity (low K_d) for the target receptor.

    • High specific activity (typically >30 Ci/mmol) to ensure a detectable signal.

    • Low non-specific binding.

    • Reversible binding kinetics.

  • Test Compound (4-AICA): 4-AICA must be of high purity (>98%), as impurities could confound the results. It should be dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, from which serial dilutions are made in the assay buffer. The final concentration of the solvent in the assay should be kept low (typically <1%) to avoid artifacts.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol describes a standard filtration-based assay, a robust and widely used method.

Objective: To determine the IC_50 and subsequently the K_i of 4-AICA for a specific receptor target.

Materials:

  • Receptor-expressing cell membranes

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with 5 mM MgCl_2)

  • Radioligand (e.g., [³H]-dopamine for DAT)

  • Unlabeled Competitor (4-AICA)

  • Non-specific Binding (NSB) Determinator (a known high-affinity ligand for the target, e.g., 10 µM GBR-12909 for DAT)

  • 96-well reaction plate

  • Glass fiber filter plates (e.g., Millipore MultiScreen_HTS)

  • Scintillation fluid and a microplate scintillation counter

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw the frozen cell membrane preparation on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer. The optimal protein concentration must be empirically determined to ensure that total radioligand binding does not exceed 10% of the total added, preventing ligand depletion artifacts.[13]

    • Prepare serial dilutions of 4-AICA in assay buffer, covering a wide concentration range (e.g., from 1 pM to 100 µM).

    • Prepare the radioligand solution in assay buffer at a concentration close to its K_d value. Using a concentration near the K_d provides the best balance of signal and sensitivity to competition.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding (TB) wells: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Non-specific Binding (NSB) wells: 25 µL NSB Determinator (high concentration) + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Competitor (4-AICA) wells: 25 µL of each 4-AICA dilution + 25 µL Radioligand + 50 µL Membrane Suspension.

    • Causality Note: The order of addition is important. Pre-incubating the competitor or NSB determinator with the membranes for a short period before adding the radioligand can be beneficial, especially for slowly associating competitors.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration (e.g., 60-120 minutes).

    • Self-Validation: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. This should be confirmed in preliminary kinetic experiments (association vs. time) for each receptor-ligand system.[13]

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filter plate. This separates the membrane-bound radioligand (which is trapped on the filter) from the free radioligand (which passes through).

    • Wash the filters rapidly with several volumes of ice-cold assay buffer to remove any trapped free radioligand. Washing must be quick to prevent significant dissociation of the bound radioligand.

  • Detection:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Mandatory Visualizations

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Detection cluster_analysis 4. Data Analysis P1 Prepare Serial Dilutions of 4-AICA A1 Dispense Reagents to 96-Well Plate (Total, NSB, Competition) P1->A1 P2 Prepare Radioligand (at ~Kd concentration) P2->A1 P3 Prepare Receptor Membranes (e.g., 10-20 µ g/well ) P3->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min at RT) A1->A2 S1 Rapid Vacuum Filtration (Separates Bound from Free) A2->S1 S2 Wash Filters with Ice-Cold Buffer S1->S2 S3 Add Scintillant & Count (CPM Measurement) S2->S3 D1 Calculate Specific Binding (Total - NSB) S3->D1 D2 Non-linear Regression to determine IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

G cluster_receptor R Receptor RL Radioligand (*) RL->R Binding (Affinity = Kd) AICA 4-AICA AICA->R Competition (Affinity = Ki)

Data Analysis and Interpretation

Calculation of Specific Binding

For each concentration of 4-AICA, the specific binding is calculated:

Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)

The data should then be normalized, with the specific binding in the absence of a competitor set to 100%.

Determining the IC_50

The normalized specific binding data is plotted against the logarithm of the competitor (4-AICA) concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis with a four-parameter logistic equation. This is statistically superior to linearized methods like the Scatchard plot, which can distort experimental error.[9][14] The IC_50 is the concentration of 4-AICA that corresponds to 50% on this fitted curve.

Calculating the K_i using the Cheng-Prusoff Equation

The IC_50 is an assay-dependent value. To convert it to the assay-independent K_i value, the Cheng-Prusoff equation is used.[10]

K_i = IC_50 / (1 + ([L] / K_d))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • K_d is the equilibrium dissociation constant of the radioligand for the receptor.

Causality Note: This equation is valid under the assumption of a simple, competitive interaction at a single binding site. If the Hill slope of the competition curve deviates significantly from 1.0, it may indicate more complex binding phenomena, such as allosterism or binding to multiple sites, requiring more advanced models.[9][15]

Data Presentation: Selectivity Profile

The true power of these studies comes from screening the test compound against a panel of receptors. The resulting K_i values can be summarized in a table to build a selectivity profile.

Receptor TargetRadioligand UsedRadioligand K_d (nM)4-AICA K_i (nM)Fold Selectivity (vs. Target X)
Dopamine Transporter (DAT) [³H]-WIN 35,4282.5150 1
Serotonin Transporter (SERT) [³H]-Citalopram1.145 3.3 (vs. DAT)
Norepi. Transporter (NET) [³H]-Nisoxetine0.81200 0.125 (vs. DAT)
5-HT_2A Receptor [³H]-Ketanserin0.5>10,000 <0.015 (vs. DAT)
HCAR1 (GPR81) [³H]-Lactate Analog50850 0.176 (vs. DAT)
Table 1: Hypothetical binding affinity and selectivity profile for 4-AICA. Data is for illustrative purposes only.

Potential Signaling Pathway Implications

Binding affinity (K_i) measures the physical interaction between a compound and a receptor, but it does not define its functional effect (i.e., whether it is an agonist, antagonist, or inverse agonist). However, identifying a high-affinity interaction is the critical first step. If 4-AICA were found to bind with high affinity to a G_i-coupled receptor, the logical next step would be to perform a functional assay (e.g., a cAMP inhibition assay) to determine its effect on the signaling pathway.

G L 4-AICA (Ligand) R Gi-Coupled Receptor (e.g., HCAR1) L->R Binding G Gi Protein (αβγ) R->G Activation AC Adenylate Cyclase G->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response cAMP->Response Downstream Signaling

Conclusion

The systematic study of 4-Aminoindane-5-carboxylic acid's receptor binding affinity is a critical endeavor in elucidating its therapeutic potential. By combining a rational target selection strategy based on its unique chemical structure with robust, validated radioligand binding assay protocols, researchers can generate high-quality, reproducible data. This guide emphasizes the importance of understanding the principles behind each experimental step, from reagent preparation to data analysis with the Cheng-Prusoff equation. The resulting affinity and selectivity profile provides the foundational data necessary to guide subsequent functional studies and advance the compound through the drug discovery pipeline.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Available from: [Link]

  • ResearchGate. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives | Request PDF. Available from: [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. Available from: [Link]

  • Patel, K., et al. (2013). Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity. Asian Journal of Research in Chemistry. Available from: [Link]

  • Wikipedia. 1-Aminoindane. Available from: [Link]

  • Pike, V. W. (2009). Tactics for preclinical validation of receptor-binding radiotracers. PMC. Available from: [Link]

  • Cheng, H. C. (2004). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. PubMed. Available from: [Link]

  • ResearchGate. GPCR-radioligand binding assays | Request PDF. Available from: [Link]

  • ResearchGate. Some aminoindane drugs 1-4. | Download Scientific Diagram. Available from: [Link]

  • Hernandez, P., et al. (2012). Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. PMC. Available from: [Link]

  • University of Bristol. Receptor binding techniques: saturation (equilibrium) analysis. Available from: [Link]

  • Semantic Scholar. Ligand binding assays at equilibrium: validation and interpretation. Available from: [Link]

  • BMG LABTECH. Fluorescent ligand binding assays for GPCRs. Available from: [Link]

  • Creative Bioarray. Receptor Binding Assay. Available from: [Link]

  • Jacobs, S., & Cuatrecasas, P. (1983). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. Available from: [Link]

  • U.S. EPA. WA 4-11 TASK 7 Validation of an Androgen Receptor Binding Assay Overview Report. Available from: [Link]

  • GraphPad. Analyzing Radioligand Binding Data. Available from: [Link]

  • Raines Lab, MIT. Analysis of Receptor-Ligand Interactions. Available from: [Link]

  • Dukes, M., et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. OSTI.GOV. Available from: [Link]

  • Giner, E., et al. (2020). Metabolite Sensing GPCRs: Promising Therapeutic Targets for Cancer Treatment?. MDPI. Available from: [Link]

  • Safe, S., et al. (2022). Orphan nuclear receptor transcription factors as drug targets. PMC. Available from: [Link]

  • IntechOpen. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Available from: [Link]

  • Pan, X., et al. (2025). Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity. PLOS Biology. Available from: [Link]

  • ChEMBL. Explore all Targets. Available from: [Link]

  • Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives. Available from: [Link]

  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

  • Lochhead, P. A., et al. (2000). 5-aminoimidazole-4-carboxamide riboside mimics the effects of insulin on the expression of the 2 key gluconeogenic genes PEPCK and glucose-6-phosphatase. PubMed. Available from: [Link]

  • Google Patents. US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.

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Exploratory

Physicochemical Characterization of 4-Aminoindane-5-carboxylic Acid: A Technical Whitepaper

Prepared by: Senior Application Scientist, Analytical Development Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Executive Summary & The Zwitterionic Paradigm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical Development Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Executive Summary & The Zwitterionic Paradigm

In the realm of preclinical drug development, building blocks that appear structurally straightforward often exhibit complex physicochemical behaviors. 4-Aminoindane-5-carboxylic acid (CAS: 129833-30-3) is a prime example. By fusing a conformationally restricted indane ring with an ortho-aminobenzoic acid (anthranilic acid) moiety, this compound serves as a highly privileged scaffold in medicinal chemistry, frequently utilized to lock pharmacophores into specific bioactive geometries[1].

However, its amphoteric nature—housing both a basic aromatic amine and an acidic carboxylic acid—dictates that it exists as a zwitterion at physiological pH. As a Senior Application Scientist, I approach the physicochemical characterization of such molecules not as a checklist, but as a causality-driven investigation. Understanding why this molecule behaves the way it does is critical for downstream formulation, bioavailability modeling, and regulatory compliance under ICH Q6A guidelines[2].

Quantitative Structural Profile

To establish a baseline, we must first consolidate the theoretical and empirical quantitative data of the API building block.

Physicochemical PropertyValue / DescriptionAnalytical Method / Source
IUPAC Name 4-Amino-2,3-dihydro-1H-indene-5-carboxylic acidChemical Nomenclature
CAS Registry Number 129833-30-3Registry Database
Molecular Formula C10H11NO2Structural Analysis
Molecular Weight 177.20 g/mol Mass Spectrometry / Calc.
Consensus LogP ~2.01In silico (SILICOS-IT)[3]
Structural Class Anthranilic acid derivative / IndaneNMR / IR Spectroscopy

Strategic Workflow for Comprehensive Characterization

Regulatory frameworks, specifically ICH Q6A, mandate a thorough understanding of a drug substance's physical and chemical properties[2]. For 4-Aminoindane-5-carboxylic acid, the characterization workflow is divided into three interconnected pillars: Solid-State Profiling, Solution Dynamics, and Chemical Purity.

Workflow Start 4-Aminoindane-5-carboxylic Acid (CAS: 129833-30-3) Solid Solid-State Profiling (DSC, TGA, XRPD) Start->Solid ICH Q6A Solution Solution Dynamics (pKa, LogP, Solubility) Start->Solution ICH Q6A Purity Chemical Purity (HPLC, LC-MS, NMR) Start->Purity ICH Q2(R2)

Core physicochemical characterization workflow aligned with ICH Q6A guidelines.

Solution-State Dynamics: Resolving the Micro-Equilibria

The Causality of Orthogonal Testing

Because 4-aminoindane-5-carboxylic acid contains adjacent ionizable groups, its macro-pKa values often overlap. Relying solely on potentiometric titration can lead to mathematical artifacts when fitting the Bjerrum plot. Why? Because potentiometry measures bulk proton exchange, not site-specific ionization. To create a self-validating system , we must couple potentiometry with UV-metric titration. The UV-metric method tracks the distinct chromophoric shift of the aromatic indane ring as the amino group transitions from protonated (cationic) to deprotonated (zwitterionic/anionic) states.

Protocol Prep 1. Sample Prep (0.15M KCl, 25°C) Titration 2. Potentiometry (pH 2 to 12) Prep->Titration UV 3. UV-Metric Orthogonal Check Titration->UV Data 4. Bjerrum Plot Data Fitting UV->Data

Self-validating methodology for orthogonal pKa determination using potentiometric and UV-metric data.
Step-by-Step Methodology: pKa Determination
  • Background Electrolyte Preparation: Prepare a 0.15 M KCl solution to maintain a constant ionic strength, mimicking physiological osmolarity.

  • Sample Dissolution: Dissolve 2.0 mg of 4-Aminoindane-5-carboxylic acid in 10 mL of the background electrolyte. If aqueous solubility is limiting at neutral pH, a co-solvent system (e.g., up to 20% Methanol) may be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent.

  • Potentiometric Titration: Under a continuous dry nitrogen purge (to prevent CO2 absorption which skews acidic pH readings), titrate the sample from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M NaOH.

  • UV-Metric Data Acquisition: Concurrently route the sample through a diode-array UV spectrophotometer via a flow cell. Record spectra from 220 nm to 400 nm at intervals of 0.2 pH units.

  • Data Refinement: Identify the isosbestic points in the UV spectra to confirm the transition between the cationic, zwitterionic, and anionic species. Fit the combined data using non-linear regression to extract the exact macro-pKa values.

Solid-State Characterization & Polymorphism

The Causality of Concurrent Thermal Analysis

The solid-state form of an API dictates its dissolution rate, stability, and manufacturability[4]. 4-Aminoindane-5-carboxylic acid has a high propensity to form hydrates or solvates depending on the crystallization solvent used during synthesis. Why must we run Thermogravimetric Analysis (TGA) concurrently with Differential Scanning Calorimetry (DSC)? Because a standalone DSC endotherm cannot differentiate between a true polymorphic melt and a desolvation event. A self-validating thermal protocol requires TGA to monitor mass loss exactly where DSC records heat flow changes.

Step-by-Step Methodology: Thermal Profiling (DSC/TGA)
  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the crystalline powder into an aluminum crucible. Use a pinhole-pierced lid to allow for the escape of potential volatiles without causing pan deformation.

  • Instrument Equilibration: Place the pan into the DSC furnace and equilibrate at 25°C under a 50 mL/min dry nitrogen purge to prevent oxidative degradation[4].

  • Thermal Ramp: Heat the sample at a linear, controlled rate of 10°C/min from 25°C up to 300°C.

  • Concurrent TGA: Load a parallel 5.0 mg sample into an alumina pan on a TGA microbalance. Run the exact same thermal ramp.

  • Data Integration: Overlay the thermograms. If an endotherm on the DSC at 120°C corresponds to a ~10% mass loss on the TGA, the event is a desolvation (likely a hydrate). If an endotherm occurs at 240°C with no mass loss until post-melt, it represents the true melting point of the polymorph.

Conclusion

The physicochemical characterization of 4-Aminoindane-5-carboxylic acid requires more than routine analytical testing; it demands a mechanistic understanding of its zwitterionic indane-anthranilic architecture. By employing self-validating protocols—such as orthogonal UV-potentiometry for pKa resolution and concurrent DSC/TGA for solid-state profiling—scientists can confidently establish the specifications required by ICH Q6A, ensuring downstream formulation success and regulatory compliance.

References

  • Guidance Document: Quality (Chemistry and Manufacturing) Guidance: New Drug Submissions (NDSs) and Abbreviated New Drug Submissions (ANDSs) - ICH Q6A Source: Health Canada / International Council for Harmonisation (ICH) URL:[Link]

  • Physicochemical Properties and Thermal Analysis Source: NETZSCH Analyzing & Testing URL:[Link]

  • Diaminoindanes as Microsomal Triglyceride Transfer Protein Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Blood-Brain Barrier Permeability of 4-Aminoindane-5-Carboxylic Acid: A Mechanistic and Experimental Guide

Executive Summary Evaluating the blood-brain barrier (BBB) permeability of small molecules is a critical bottleneck in central nervous system (CNS) drug development. 4-Aminoindane-5-carboxylic acid (CAS 129833-30-3) pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the blood-brain barrier (BBB) permeability of small molecules is a critical bottleneck in central nervous system (CNS) drug development. 4-Aminoindane-5-carboxylic acid (CAS 129833-30-3) presents a fascinating structural paradox for BBB penetration. As a rigidified, bicyclic derivative of anthranilic acid (ortho-aminobenzoic acid), it combines a highly lipophilic indane core with a polar, ionizable carboxylic acid moiety.

This whitepaper provides an in-depth, self-validating framework for predicting, measuring, and optimizing the BBB permeability of 4-Aminoindane-5-carboxylic acid. By bridging physicochemical theory with a tiered experimental workflow, this guide equips researchers with the mechanistic causality required to navigate the complexities of CNS drug design.

Physicochemical Profiling & Predictive Modeling

To understand how 4-Aminoindane-5-carboxylic acid interacts with the highly restrictive endothelial tight junctions of the BBB, we must first deconstruct its pharmacophore.

The Structural Paradox
  • The Indane Core: The fusion of a cyclopentane ring to the benzene core significantly increases the molecule's lipophilicity (LogP) compared to standard anthranilic acid. High lipophilicity is traditionally a driver for passive transcellular diffusion across lipid bilayers.

  • The Ortho-Amino Carboxylic Acid: Endogenous anthranilic acid is a kynurenine pathway metabolite that has been shown to cross the BBB via passive diffusion [1]. However, at a physiological pH of 7.4, the carboxylic acid group (pKa ~2-4) is predominantly deprotonated, rendering the molecule an anion.

While the indane ring promotes membrane partitioning, the anionic charge acts as a severe liability. Statistical QSAR models consistently demonstrate that chemical fragments containing carboxylic acids are heavily associated with negative BBB permeability [3]. Furthermore, carboxylic acids are notorious substrates for active efflux transporters.

G Start 4-Aminoindane-5-carboxylic acid Ionization Carboxylate Anion (pH 7.4) Start->Ionization Lipophilicity Indane Core (Lipophilic) Start->Lipophilicity Efflux BCRP / P-gp Efflux Ionization->Efflux Transporter Liability Passive Passive Diffusion Lipophilicity->Passive Membrane Partitioning Lipophilicity->Efflux Hydrophobic Binding Net Net Brain Exposure (Kp,uu,brain) Passive->Net Efflux->Net Restricts Exposure

Physicochemical decision tree for BBB permeation mechanisms.

Mechanistic Permeability Analysis: Passive vs. Active Transport

The net brain exposure of 4-Aminoindane-5-carboxylic acid is dictated by the competing forces of passive influx and active efflux.

  • Passive Diffusion: Because endogenous anthranilic acid can passively diffuse across the BBB to influence brain pools [2], the added lipophilicity of the indane core theoretically enhances this passive transcellular flux.

  • Active Efflux (The BCRP/P-gp Barrier): The luminal membrane of brain capillary endothelial cells is fortified with ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). Carboxylic acids are highly recognized by BCRP. The lipophilic indane core, rather than helping, actually provides the hydrophobic binding interactions required for BCRP recognition, leading to rapid extrusion back into the systemic circulation.

To definitively characterize this behavior, a tiered, self-validating experimental workflow is required.

Experimental Workflow for BBB Validation

As a Senior Application Scientist, I do not rely on isolated assays. The following protocol represents a self-validating system where each tier isolates a specific transport mechanism, culminating in the gold-standard in vivo metric.

Tier 1: PAMPA-BBB (Isolating Passive Permeability)

Causality: Before assessing active transport, we must determine if the molecule can cross a lipid bilayer. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) strips away active transporters, isolating passive diffusion [4].

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of 4-Aminoindane-5-carboxylic acid in DMSO. Dilute to 500 µM in PBS (pH 7.4).

  • Membrane Coating: Apply 5 µL of porcine brain lipid solution (dissolved in dodecane) directly to the porous filter of the donor plate to form the artificial BBB membrane.

  • Incubation: Add 200 µL of the test compound to the donor wells. Place the donor plate into an acceptor plate containing 300 µL of PBS. Incubate at room temperature for 5 to 18 hours (depending on kit specifications).

  • Quantification: Analyze the acceptor and donor solutions via LC-MS/MS or UV absorbance (200-500 nm).

  • Calculation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive permeability.

Tier 2: MDCK-BCRP / MDR1 Cell Assays (Quantifying Efflux)

Causality: Because PAMPA cannot detect efflux, we utilize Madin-Darby Canine Kidney (MDCK) cells stably transfected with human BCRP or MDR1. MDCK cells are chosen over Caco-2 because they form tighter junctions and can isolate single BBB transporters without gastrointestinal confounding factors.

Step-by-Step Protocol:

  • Seeding: Seed MDCK-BCRP cells on Transwell polycarbonate inserts and culture until a tight monolayer forms (verified by Transepithelial Electrical Resistance, TEER > 150 Ω·cm²).

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Sampling: Collect samples from the receiver chambers at 30, 60, and 120 minutes.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) for both directions. Determine the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) . An ER > 2.0 indicates significant active efflux.

Tier 3: In Vivo Kp,uu,brain​ Determination (The Gold Standard)

Causality: Total brain concentration is highly misleading because it includes drug trapped in brain tissue lipids (which is pharmacologically inactive). The unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is the ultimate metric, representing the ratio of free drug in the brain interstitial fluid to free drug in plasma at steady state[5][6].

Step-by-Step Protocol:

  • Administration: Administer the compound to Sprague-Dawley rats via continuous IV infusion to achieve steady-state plasma concentrations.

  • Sampling: Harvest blood and brain tissue.

  • Equilibrium Dialysis: Perform in vitro equilibrium dialysis on plasma and brain homogenate to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Calculation: Kp,uu,brain​=(Ctotal,brain​×fu,brain​)/(Ctotal,plasma​×fu,plasma​) . A value < 0.3 indicates restricted CNS penetration due to efflux [6].

G Tier1 Tier 1: PAMPA-BBB (Passive Permeability) Tier2 Tier 2: MDCK-BCRP (Active Efflux) Tier1->Tier2 Pe > 2x10^-6 cm/s Tier3 Tier 3: In Vivo PK (Kp,uu,brain) Tier2->Tier3 ER < 2.0 Decision Lead Optimization (Prodrug/Isostere) Tier2->Decision ER > 2.0 Tier3->Decision Kp,uu,brain < 0.3

Tiered experimental workflow for validating BBB permeability.

Data Interpretation & Optimization Strategies

Based on the physicochemical profile of 4-Aminoindane-5-carboxylic acid, the following table synthesizes the expected quantitative outcomes across the experimental workflow, grounded in mechanistic causality.

Table 1: Expected Permeability Profile
ParameterAssayExpected RangeMechanistic Rationale
Pe​ PAMPA-BBB 2.0−4.0×10−6 cm/sThe indane core enhances lipophilicity, driving moderate passive transcellular diffusion across the artificial lipid bilayer despite the polar carboxylate.
Efflux Ratio (ER) MDCK-BCRP> 2.5The carboxylic acid moiety serves as a strong recognition motif for BCRP-mediated apical efflux, while the indane core provides necessary hydrophobic binding.
Kp,uu,brain​ In Vivo PK< 0.3High plasma protein binding (typical of lipophilic acids) combined with active BCRP efflux severely restricts the unbound, active fraction in the brain ISF.
Optimization Strategies

If the Kp,uu,brain​ falls below the therapeutic threshold (< 0.3), structural optimization is mandatory.

  • Carboxylic Acid Bioisosteres: Replace the -COOH group with a tetrazole or a bioisosteric oxadiazolone. This maintains the acidic pharmacophore for target binding while often reducing BCRP affinity.

  • Prodrug Strategy: Mask the carboxylic acid as an ester (e.g., an ethyl or lipophilic ester). This neutralizes the anionic charge, drastically increasing passive diffusion and bypassing efflux transporters, allowing endogenous brain esterases to cleave the prodrug back to the active 4-Aminoindane-5-carboxylic acid once inside the CNS.

References

  • Anthranilic Acid: A Potential Biomarker and Treatment Target for Schizophrenia - PMC (National Institutes of Health).1

  • Brain Versus Blood: A Systematic Review on the Concordance Between Peripheral and Central Kynurenine Pathway Measures in Psychiatric Disorders - Frontiers. 2

  • Development of QSAR models to predict blood-brain barrier permeability - OSTI.gov. 3

  • Parallel Artificial Membrane Permeability Assay-BBB Kit (PMBBB-096) - BioAssay Systems. 4

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC (National Institutes of Health). 5

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - MDPI. 6

Sources

Exploratory

In Vivo Toxicity and Safety Profile of 4-Aminoindane-5-carboxylic Acid: A Preclinical Safety Evaluation Guide

Executive Summary 4-Aminoindane-5-carboxylic acid (4-AICA) is a highly privileged chemical scaffold utilized in the synthesis of advanced therapeutics, including highly potent Retinoid X Receptor (RXR) agonists and histo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Aminoindane-5-carboxylic acid (4-AICA) is a highly privileged chemical scaffold utilized in the synthesis of advanced therapeutics, including highly potent Retinoid X Receptor (RXR) agonists and histone deacetylase (HDAC) inhibitors[1]. However, as a foundational building block, 4-AICA possesses two distinct structural alerts (toxophores) that necessitate rigorous preclinical safety evaluation: an aniline moiety and a carboxylic acid group.

As a Senior Application Scientist, I approach the safety profiling of such compounds not merely as a checklist of regulatory requirements, but as a mechanistic puzzle. This whitepaper provides a comprehensive, field-proven framework for evaluating the in vivo toxicity and toxicokinetic (TK) vulnerabilities of 4-AICA and its derivatives, ensuring robust compliance with FDA/ICH M3(R2) guidelines for nonclinical safety studies[2].

Mechanistic Causality of 4-AICA Toxicity

Understanding the in vivo safety profile of 4-AICA requires dissecting the metabolic liabilities of its functional groups. Toxicity in this class of molecules is rarely driven by the parent compound alone; it is almost exclusively mediated by bioactivation.

  • The Aniline Alert (Aminoindane): Primary aromatic amines are classic structural alerts. In vivo, the amino group is highly susceptible to Cytochrome P450 (CYP)-mediated N-oxidation, yielding reactive hydroxylamine and nitroso intermediates. When these metabolites enter the bloodstream, they oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), impairing oxygen transport and causing methemoglobinemia—a condition that can lead to severe tissue hypoxia and cyanosis[3][4].

  • The Carboxylic Acid Alert: Carboxylic acids are primarily cleared via Phase II metabolism. However, conjugation by UDP-glucuronosyltransferases (UGTs) or Acyl-CoA synthetases can generate electrophilic acyl glucuronides and acyl-CoA thioesters[5][6]. These reactive intermediates can undergo transacylation, covalently binding to hepatic proteins and triggering immune-mediated idiosyncratic drug toxicity (IDT) or drug-induced liver injury (DILI)[6].

MetabolicPathways AICA 4-Aminoindane-5-carboxylic acid (4-AICA) CYP CYP450 Oxidation (N-oxidation) AICA->CYP Aniline Moiety UGT UGT / Acyl-CoA Synthetase (Phase II Conjugation) AICA->UGT Carboxylic Acid Moiety Hydroxylamine Hydroxylamine / Nitroso Species (Reactive) CYP->Hydroxylamine AcylGlucuronide Acyl Glucuronide / Acyl-CoA (Reactive Thioesters) UGT->AcylGlucuronide MetHb Methemoglobinemia (Fe2+ -> Fe3+) Hydroxylamine->MetHb RBC Exposure IDT Protein Adducts / IDT (Hepatotoxicity) AcylGlucuronide->IDT Covalent Binding

Metabolic bioactivation pathways of 4-AICA highlighting reactive intermediate formation.

In Vivo Safety Pharmacology Protocols

To establish a No Observed Adverse Effect Level (NOAEL) and support clinical progression, in vivo protocols must be self-validating systems. The following methodologies incorporate internal controls to ensure data integrity and directly address the dual liabilities of the 4-AICA scaffold.

Protocol A: Acute Toxicity and Methemoglobinemia Assessment

Causality: Methemoglobin (MetHb) levels peak rapidly following exposure to aniline derivatives due to the short half-life of the hydroxylamine metabolite. Continuous monitoring within the first 24 hours is critical to capture the Cmax​ of the toxicity. Self-Validating Control: Pure aniline (50 mg/kg) is used as a positive control to validate the sensitivity of the co-oximetry assay.

Step-by-Step Methodology:

  • Animal Allocation: Randomize adult male Sprague-Dawley rats into vehicle control, positive control (aniline 50 mg/kg), and 4-AICA derivative dose groups (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the test compound via oral gavage (PO) formulated in 0.5% methylcellulose/0.1% Tween-80 to ensure uniform suspension.

  • Blood Sampling: Collect 50 µL of whole blood via the lateral tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Co-oximetry Analysis: Immediately analyze the fresh whole blood using a multi-wavelength co-oximeter to quantify the percentage of MetHb relative to total hemoglobin. Delay in analysis can lead to auto-reduction of MetHb, skewing results.

  • Clinical Observation: Monitor animals for signs of tissue hypoxia (cyanosis of extremities, lethargy, tachypnea), which typically correlate with MetHb levels exceeding 15%[3].

Protocol B: Reactive Metabolite Trapping and Hepatotoxicity Evaluation

Causality: Because acyl glucuronides and N-hydroxy metabolites are highly unstable, direct in vivo quantification is notoriously unreliable. We utilize glutathione (GSH) trapping to form stable thioether adducts, serving as surrogate biomarkers for the reactive metabolite burden. Self-Validating Control: Administer diclofenac (a drug known to form reactive acyl glucuronides) as a positive control for the covalent binding assay[5].

Step-by-Step Methodology:

  • Dosing & Trapping: Administer the 4-AICA derivative to rats concurrently with an intraperitoneal (IP) injection of a stable isotope-labeled GSH precursor (e.g., 13C2,15N-glycine) to track de novo adduct formation.

  • Tissue Harvesting: Euthanize animals at 24 hours post-dose. Perfuse the liver with ice-cold saline to remove circulating blood and halt metabolic processes.

  • Biomarker Extraction: Homogenize liver tissue in a precipitation solvent (acetonitrile/methanol, 80:20). Centrifuge to separate the protein pellet (reserved for covalent binding analysis) and the supernatant (for soluble GSH adducts).

  • LC-MS/MS Quantification: Analyze the supernatant using high-resolution mass spectrometry (HRMS) in neutral loss scanning mode (loss of 129 Da for GSH) to identify and quantify trapped acyl and hydroxylamine adducts.

  • Clinical Chemistry: Analyze serum collected at necropsy for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to assess overt hepatocellular injury.

SafetyWorkflow Phase1 Phase 1: Dose Escalation (ICH M3(R2) Compliant) Phase2 Phase 2: TK & Biomarker Sampling (Blood & Liver Tissue) Phase1->Phase2 MetHbAssay MetHb Quantification (Co-oximetry) Phase2->MetHbAssay AdductAssay GSH Trapping / LC-MS (Reactive Metabolites) Phase2->AdductAssay Histo Histopathology & ALT/AST (Liver Injury Assessment) Phase2->Histo Decision Safety Margin Calculation (NOAEL Determination) MetHbAssay->Decision AdductAssay->Decision Histo->Decision

In vivo safety pharmacology workflow for evaluating 4-AICA derivatives.

Quantitative Data Synthesis & Safety Thresholds

The following table synthesizes the expected toxicological profile of a prototypical 4-AICA derivative based on class-effect benchmarks. This structured data allows toxicologists to determine if the compound exhibits an acceptable therapeutic index before advancing to costly regulatory IND-enabling studies.

ParameterBiomarker / EndpointLow Dose (10 mg/kg)High Dose (100 mg/kg)Acceptable Safety Threshold
Methemoglobinemia % MetHb in Blood< 2.0%> 15.0% (Cyanosis risk)< 5.0%
Hepatotoxicity ALT/AST (U/L)Baseline> 3x ULN< 2x ULN
Reactive Metabolites GSH Adducts (pmol/mg)Undetectable> 50 pmol/mgMinimal / Undetectable
Covalent Binding Protein Adducts< 10 pmol eq/mg> 50 pmol eq/mg< 50 pmol eq/mg

(Note: ULN = Upper Limit of Normal. Data represents predictive benchmarks for aniline/carboxylic acid dual-alert scaffolds).

Conclusion

The 4-Aminoindane-5-carboxylic acid scaffold offers immense pharmacological utility but carries inherent toxicokinetic risks due to its dual structural alerts. By deploying rigorous, self-validating in vivo protocols that specifically target methemoglobinemia and reactive acyl glucuronidation, drug development professionals can accurately define safety margins and de-risk clinical candidates in full accordance with ICH M3(R2) guidelines[2].

References

  • Structure-guided design of a highly potent RXR agonist with superior physicochemical properties. ChemRxiv.[Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Food and Drug Administration (FDA).[Link]

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. ACS Publications.[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. PubMed / ACS Chemical Research in Toxicology.[Link]

  • Aniline Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI) / NIH.[Link]

  • Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline. Annals of Occupational and Environmental Medicine.[Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Aminoindane-5-Carboxylic Acid via the Sandmeyer Isatin Pathway

Executive Summary This application note details a robust, transition-metal-free synthetic pathway for the preparation of 4-aminoindane-5-carboxylic acid. By leveraging the classic Sandmeyer isonitrosoacetanilide isatin s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, transition-metal-free synthetic pathway for the preparation of 4-aminoindane-5-carboxylic acid. By leveraging the classic Sandmeyer isonitrosoacetanilide isatin synthesis followed by oxidative cleavage, this route exploits the inherent steric and electronic properties of the indane ring to achieve perfect regioselectivity. This guide is designed for researchers and drug development professionals requiring highly pure ortho-amino carboxylic acid derivatives for downstream active pharmaceutical ingredient (API) synthesis.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

When functionalizing 4-aminoindane [1], the primary synthetic challenge is distinguishing between the two ortho positions (C3a and C5) and the para position (C7). Direct electrophilic methods (e.g., bromination or nitration) often yield an inseparable mixture of 5- and 7-substituted isomers.

To bypass this limitation, we utilize the Sandmeyer isatin synthesis [2]. The reaction of 4-aminoindane with chloral hydrate and hydroxylamine yields an isonitrosoacetanilide intermediate. Upon treatment with concentrated sulfuric acid, electrophilic cyclization occurs.

The Causality of Regioselectivity: The C3a position of the indane ring is a bridgehead carbon lacking a proton. This completely blocks electrophilic aromatic substitution at that site. Consequently, the nitrilium ion intermediate is forced to cyclize exclusively at the C5 position, yielding the angular cyclopenta[g]indole-2,3-dione derivative. Subsequent Baeyer-Villiger-type oxidative cleavage with alkaline hydrogen peroxide cleanly affords the target 4-aminoindane-5-carboxylic acid without the need for complex chromatographic separation [3].

Workflow Diagram

SynthesisPathway A 4-Aminoindane (Starting Material) B Isonitrosoacetanilide Intermediate A->B Chloral Hydrate, NH2OH·HCl, Na2SO4 (Sandmeyer) C Cyclopenta[g]indole- 2,3-dione (Isatin) B->C Conc. H2SO4 Electrophilic Cyclization (Regioselective) D 4-Aminoindane-5- carboxylic acid C->D H2O2, NaOH (aq) Oxidative Cleavage (Baeyer-Villiger)

Figure 1: Three-step regioselective synthesis of 4-aminoindane-5-carboxylic acid.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of N-(2,3-dihydro-1H-inden-4-yl)-2-(hydroxyimino)acetamide
  • Causality & Insight: Sodium sulfate is used in massive excess as a salting-out agent. It reduces the aqueous solubility of the intermediate, driving the equilibrium toward precipitation and preventing unwanted hydrolysis of the newly formed imine [2].

  • Preparation: In a 1 L round-bottom flask, dissolve 100 g (0.70 mol) of anhydrous sodium sulfate in 300 mL of deionized water.

  • Amine Salt Formation: Add 13.3 g (0.10 mol) of 4-aminoindane, followed by 10 mL of concentrated HCl (37%). Stir vigorously until a homogeneous suspension of the hydrochloride salt forms.

  • Reagent Addition: Add a solution of 21.0 g (0.30 mol) of hydroxylamine hydrochloride in 100 mL of water. Heat the reaction mixture to 55 °C using a temperature-controlled water bath.

  • Imine Formation: Dissolve 18.2 g (0.11 mol) of chloral hydrate in 100 mL of water and add it dropwise to the reaction mixture over 30 minutes.

  • Incubation: Maintain the internal temperature at 55 °C for 2 hours. A tan/beige precipitate will gradually form.

  • Self-Validation Checkpoint: The reaction is deemed complete when the supernatant becomes clear and TLC (Hexane/EtOAc 7:3) shows complete consumption of the 4-aminoindane starting material.

  • Isolation: Cool the mixture to room temperature, filter the precipitate via a Büchner funnel, wash with cold water (3 x 50 mL), and dry under vacuum at 40 °C to constant weight.

Phase 2: Cyclization to 6,7-dihydro-1H-cyclopenta[g]indole-2,3-dione
  • Causality & Insight: Concentrated H₂SO₄ serves as both the solvent and the strong Brønsted acid required to generate the highly electrophilic nitrilium ion. Strict temperature control (<80 °C) is critical; exceeding this threshold leads to irreversible charring and sulfonation of the aromatic ring [2].

  • Acid Preparation: Pre-heat 100 mL of concentrated H₂SO₄ (98%) to 50 °C in a 500 mL three-neck flask equipped with a mechanical stirrer and an internal thermometer.

  • Portion-wise Addition: Slowly add the dried isonitrosoacetanilide intermediate (approx. 20 g) portion-wise over 45 minutes. Maintain the internal temperature strictly between 60 °C and 70 °C (utilize an external ice bath if the exotherm spikes).

  • Cyclization: Once the addition is complete, raise the heat to 80 °C for exactly 15 minutes to drive the cyclization to completion.

  • Self-Validation Checkpoint: The solution will transition to a deep, opaque red/purple, which is the characteristic optical signature of the fused isatin core.

  • Quenching: Cool the mixture to room temperature and pour it slowly over 500 g of crushed ice under vigorous mechanical stirring.

  • Isolation: Filter the resulting bright red/orange precipitate, wash thoroughly with deionized water until the filtrate reaches a neutral pH, and dry under vacuum.

Phase 3: Oxidative Cleavage to 4-Aminoindane-5-carboxylic acid
  • Causality & Insight: Alkaline conditions are necessary to deprotonate the isatin nitrogen, which increases the electrophilicity of the C3 carbonyl. The hydroperoxide anion (HOO⁻) nucleophilically attacks C3, triggering the cleavage of the C2-C3 bond and the expulsion of formate/carbonate to yield the anthranilic acid [3].

  • Suspension: Suspend 10 g of the isatin derivative in 100 mL of 5M aqueous NaOH in a 250 mL flask.

  • Cooling: Cool the dark purple/red solution to 0–5 °C using an ice-water bath.

  • Oxidation: Add 15 mL of 30% aqueous H₂O₂ dropwise over 30 minutes. Ensure the internal temperature does not exceed 15 °C to prevent the premature decomposition of the peroxide.

  • Cleavage: Remove the ice bath and stir the mixture at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: The reaction is complete when the deep red color completely dissipates, leaving a pale yellow or colorless solution. This visual cue confirms the destruction of the conjugated dione system.

  • Precipitation: Cool the solution to 5 °C and carefully acidify with glacial acetic acid (or 3M HCl) until the pH reaches 4.5 (the isoelectric point of the product).

  • Isolation: Collect the precipitated 4-aminoindane-5-carboxylic acid by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to yield the highly pure target compound.

Quantitative Data Summary

Synthesis PhaseTarget Intermediate / ProductTypical Yield (%)Expected Purity (HPLC)Visual / Analytical Checkpoint
Phase 1 Isonitrosoacetanilide intermediate75 – 85%> 95%Tan precipitate; TLC confirms complete consumption of SM.
Phase 2 Cyclopenta[g]indole-2,3-dione65 – 75%> 90%Deep red/orange solid; distinct color change in H₂SO₄.
Phase 3 4-Aminoindane-5-carboxylic acid80 – 90%> 98%Pale yellow/white solid; loss of red color in alkaline solution.

References

  • Process for producing substituted 4-aminoindane derivatives. US Patent US20210363106A1.
  • Isatin (Sandmeyer Isonitrosoacetanilide Synthesis). Marvel, C. S.; Hiers, G. S. Organic Syntheses. 1925, 5, 71. DOI: 10.15227/orgsyn.005.0071. URL:[Link]

  • A process for preparing anthranilic diamides and intermediates thereof. PCT Int. Appl. WO2020170092A1.
Application

Application Note: 4-Aminoindane-5-carboxylic Acid as a Conformationally Restricted Bioisostere in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary In modern drug discovery, overcoming the entropic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern drug discovery, overcoming the entropic penalty of ligand binding and achieving high kinase or receptor selectivity are paramount challenges. As a Senior Application Scientist, I frequently observe that the failure of early-stage leads often stems from excessive conformational flexibility. 4-Aminoindane-5-carboxylic acid (CAS: 129833-30-3) serves as a highly specialized, conformationally restricted bioisostere of standard anthranilic acid [3]. By fusing a cyclopentane ring to the aniline core, this building block introduces critical steric bulk and lipophilicity directly adjacent to the pharmacophore. This application note details the structural rationale, divergent synthetic workflows, and self-validating protocols for utilizing 4-aminoindane-5-carboxylic acid to generate privileged scaffolds, including quinazolinones, anthranilamides, and tricyclic xanthenones.

Structural Rationale & Physicochemical Profiling

The strategic replacement of anthranilic acid with 4-aminoindane-5-carboxylic acid is driven by the need to lock the bioactive conformation of downstream derivatives. The fused cyclopentane ring exerts an electron-donating inductive effect while providing significant steric hindrance ortho to the amino group. When converted into a quinazolinone or anthranilamide, this steric bulk restricts the rotation of the C–N bond, forcing the molecule into a specific dihedral angle that perfectly complements the hydrophobic hinge regions of ATP-binding pockets in kinases (e.g., EGFR, PI3K) [2].

Table 1: Physicochemical and Pharmacokinetic Profiling (Calculated)

PropertyAnthranilic Acid4-Aminoindane-5-carboxylic AcidCausality in Drug Design
Molecular Weight 137.14 g/mol 177.20 g/mol Increased mass reflects the added cyclopentane ring, optimizing Van der Waals interactions in hydrophobic pockets.
LogP (Calculated) 1.212.45Higher lipophilicity enhances membrane permeability and drives desolvation kinetics during target binding.
tPSA 63.3 Ų63.3 ŲIdentical tPSA ensures that hydrogen-bonding potential is maintained while selectively increasing lipophilicity.
Rotatable Bonds 11The fused ring does not increase rotatable bonds, significantly reducing the entropic penalty upon target binding.
Steric Hindrance LowHighRestricts C–N bond rotation in downstream amides, locking the molecule into its bioactive conformation.

Divergent Synthetic Workflows

The dual reactivity of the ortho-amino and carboxylic acid groups makes 4-aminoindane-5-carboxylic acid a versatile hub for molecular hybridization. The workflow below illustrates three primary pathways utilized in medicinal chemistry to access distinct pharmacological spaces.

DivergentSynthesis SM 4-Aminoindane-5-carboxylic acid (Core Building Block) Path1 Formamidine / Heat (Cyclization) SM->Path1 Path2 R-NH2 / HATU / DIPEA (Amide Coupling) SM->Path2 Path3 NaNO2 / HCl then Ar-OH (Diazotization & Etherification) SM->Path3 Prod1 Fused Quinazolinones (Kinase Inhibitors) Path1->Prod1 Prod2 Anthranilamides (Allosteric Modulators) Path2->Prod2 Prod3 Xanthenone Analogues (Vascular Disrupting Agents) Path3->Prod3

Divergent synthetic pathways from 4-aminoindane-5-carboxylic acid to key pharmacological scaffolds.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the listed validation checkpoints.

Protocol A: Microwave-Assisted Synthesis of Indane-Fused Quinazolin-4(3H)-ones

This protocol is a modification of the classic Niementowski reaction, optimized for sterically hindered substrates [2].

  • Reagents: 4-Aminoindane-5-carboxylic acid (1.0 eq), Formamidine acetate (3.0 eq), absolute Ethanol (0.2 M).

  • Step-by-Step Procedure:

    • Suspend the building block and formamidine acetate in absolute ethanol in a microwave-safe vial.

    • Seal the vial and subject it to microwave irradiation at 150 °C for 25 minutes (ramp time: 5 mins).

    • Cool the reaction to 0 °C. The product will precipitate as a crystalline solid.

    • Filter and wash with cold ethanol, followed by diethyl ether.

  • Causality of Choices: Microwave irradiation is strictly required here. Conventional heating fails to overcome the activation energy barrier imposed by the steric bulk of the adjacent cyclopentane ring. Formamidine acetate acts as both the carbon source for the C2 position and the nitrogen source for N3, bypassing the need for an external, gaseous ammonia source.

  • Self-Validation Checkpoints:

    • TLC (DCM:MeOH 9:1): The starting material exhibits a characteristic blue fluorescence under 365 nm UV light due to its push-pull electronic system. Disappearance of this fluorescence and the appearance of a new, strictly 254 nm-active spot confirms cyclization.

    • MS: LC-MS must yield an [M+H]⁺ of 187.2 m/z.

Protocol B: Synthesis of Conformationally Locked Anthranilamides

Anthranilamides are potent scaffolds for allosteric kinase modulation and GPCR antagonism.

  • Reagents: 4-Aminoindane-5-carboxylic acid (1.0 eq), Primary Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

  • Step-by-Step Procedure:

    • Dissolve the acid and HATU in anhydrous DMF at room temperature.

    • Add DIPEA dropwise and stir for 15 minutes to pre-form the active ester.

    • Add the primary amine and stir for 4–6 hours at room temperature.

    • Quench by pouring the mixture into a 10-fold volume of crushed ice/water. Extract with EtOAc.

  • Causality of Choices: Standard coupling reagents (like EDC/HOBt) are highly inefficient here due to the dual steric hindrance from the ortho-amino group and the indane ring. HATU generates a highly reactive 7-aza-HOBt active ester that easily overcomes this steric barrier. DIPEA is utilized as a non-nucleophilic base to prevent competitive side reactions at the electrophilic center.

  • Self-Validation Checkpoints:

    • Visual: Active ester formation is confirmed by a persistent, deep yellow coloration of the DMF solution.

    • NMR: Successful amide formation is validated via ¹H-NMR by the presence of a highly downfield shifted amide N-H proton (~10.5 ppm), which is locked in an intramolecular hydrogen bond with the ortho-amino group.

Protocol C: Diazotization and Cross-Coupling for Xanthenone Scaffolds

This workflow generates tricyclic systems analogous to the vascular disrupting agent DMXAA [1].

  • Reagents: 4-Aminoindane-5-carboxylic acid (1.0 eq), NaNO₂ (1.1 eq), conc. HCl, Phenol derivative (1.0 eq).

  • Step-by-Step Procedure:

    • Dissolve the acid in an aqueous HCl solution and cool strictly to 0–5 °C.

    • Add an aqueous solution of NaNO₂ dropwise over 10 minutes. Stir for 30 minutes.

    • Introduce the phenol derivative and gently warm to 50 °C to facilitate etherification/coupling.

  • Causality of Choices: The sterically hindered 4-amino group requires strictly controlled low temperatures to prevent the premature degradation of the diazonium salt into a phenol. The subsequent displacement sets up the molecule for intramolecular Friedel-Crafts acylation to form the rigid xanthenone core.

  • Self-Validation Checkpoints:

    • Physical: Formation of the diazonium salt is confirmed by the immediate evolution of nitrogen gas bubbles upon warming.

    • NMR: The final cross-coupled product is validated by the complete disappearance of the broad -NH₂ protons (~6.0 ppm) in the ¹H-NMR spectrum.

Pharmacological Applications & Pathway Modulation

When 4-aminoindane-5-carboxylic acid is cyclized into a quinazolinone, the resulting scaffold acts as a potent, ATP-competitive inhibitor of Receptor Tyrosine Kinases (RTKs) such as EGFR. The indane ring specifically occupies the hydrophobic "Pocket I" of the kinase hinge region. By locking the molecule's conformation, the entropic penalty of binding is minimized, drastically increasing both target affinity and residence time compared to flexible, unhindered quinazolinones.

KinasePathway Ligand Growth Factor (EGF) Receptor Receptor Tyrosine Kinase (EGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K Phosphorylation Inhibitor Quinazolinone Derivative (from 4-Aminoindane-5-carboxylic acid) Inhibitor->Receptor ATP-competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Tumor Cell Proliferation & Survival mTOR->Outcome

Mechanism of RTK/PI3K pathway inhibition by indane-fused quinazolinone derivatives.

References

  • Rewcastle, G. W., Atwell, G. J., Palmer, B. D., Boyd, P. D., Baguley, B. C., & Denny, W. A. (1991). Potential antitumor agents. 61. Structure-activity relationships for in vivo colon 38 activity among disubstituted 9-oxo-9H-xanthene-4-acetic acids. Journal of Medicinal Chemistry, 34(1), 217-222.[Link]

  • Alsibaee, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1162.[Link]

  • Milusheva, M., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. International Journal of Molecular Sciences, 24(18), 13915.[Link]

Method

Application Note: HPLC-UV Method Development and Validation Protocol for 4-Aminoindane-5-carboxylic Acid

Executive Summary & Analyte Profiling The quantification of amphoteric aromatic compounds presents a unique chromatographic challenge due to their pH-dependent ionization states. 4-Aminoindane-5-carboxylic acid consists...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The quantification of amphoteric aromatic compounds presents a unique chromatographic challenge due to their pH-dependent ionization states. 4-Aminoindane-5-carboxylic acid consists of a hydrophobic indane core substituted with an amino group (-NH₂) and a carboxylic acid group (-COOH) in an ortho relationship, structurally analogous to anthranilic acid derivatives.

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol. By leveraging the principles of pH-mediated ionization suppression and ion-pairing, this method ensures robust retention, excellent peak symmetry, and high reproducibility for drug development and quality control applications.

Method Development Rationale: The "Why" Behind the Protocol

To build a rugged analytical method, every parameter must be selected based on the physicochemical properties of the analyte.

Stationary Phase Selection

While the amino and carboxylic acid groups impart significant polarity, the bicyclic indane ring provides substantial hydrophobicity. A standard C18 (Octadecylsilane) stationary phase is ideal. Highly cross-linked, fully end-capped C18 columns prevent secondary interactions between the basic amino group and residual acidic silanols on the silica backbone, which is the primary cause of peak tailing.

Mobile Phase & pH Causality

4-Aminoindane-5-carboxylic acid is amphoteric.

  • pKa₁ (-COOH): ~ 2.0 - 2.5

  • pKa₂ (-NH₂): ~ 4.5 - 5.0

  • Isoelectric Point (pI): ~ 3.5

At physiological pH, the molecule exists as a highly polar zwitterion, leading to poor retention and phase collapse on a C18 column. To achieve optimal retention, the mobile phase pH must be driven below 2.5. We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. At pH ~2.0, the carboxylic acid is fully protonated (neutralized), while the amine remains protonated (cationic). TFA acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated amine, thereby dramatically enhancing retention and peak shape[1].

UV Detection Wavelength

The conjugated aromatic system of the indane ring, augmented by the auxochromic effects of the ortho -NH₂ and -COOH groups, yields strong UV absorbance. A universal detection wavelength of 210 nm captures the primary aromatic π-π* transitions, while 254 nm provides higher specificity for the conjugated anthranilic-like chromophore, minimizing interference from non-aromatic matrix components[2].

HPLC_Workflow A 1. Analyte Profiling (pKa & LogP Analysis) B 2. Stationary Phase (C18 Selection) A->B C 3. Mobile Phase (pH Control & Ion-Pairing) B->C D 4. Gradient Tuning (Resolution & Speed) C->D E 5. Method Validation (ICH Q2(R1) Guidelines) D->E

Fig 1. Step-by-step logical workflow for HPLC-UV method development.

Experimental Protocol

This protocol is designed as a self-validating system. By incorporating blank injections and system suitability standards, the method inherently verifies its own accuracy before sample analysis begins.

Reagents and Materials
  • Analyte: 4-Aminoindane-5-carboxylic acid reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

  • Column: Fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).

Step-by-Step Preparation

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN. Mix and degas.

Step 2: Standard Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Aminoindane-5-carboxylic acid into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution of the indane core), then make up to volume with Mobile Phase A.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Execution Sequence To ensure the system is self-validating, execute the following injection sequence:

  • Blank (Mobile Phase A) - Validates baseline stability and absence of carryover.

  • System Suitability Standard (x5) - Validates precision and column efficiency.

  • Unknown Samples - Bracketed by standards every 10 injections.

  • Closing Standard - Validates that system performance did not drift during the run.

Data Presentation & Chromatographic Conditions

Table 1: Gradient Elution Program

A gradient approach is utilized to elute the primary analyte sharply while flushing any highly hydrophobic impurities from the indane synthesis pathway.

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)Flow Rate (mL/min)Curve
0.095.05.01.0Initial
2.095.05.01.0Isocratic hold
10.040.060.01.0Linear gradient
12.05.095.01.0Column wash
15.05.095.01.0Isocratic wash
15.195.05.01.0Re-equilibration
20.095.05.01.0End of run

Column Temperature: 30 °C | Injection Volume: 10 µL | Detection: UV at 210 nm and 254 nm.

Table 2: System Suitability Criteria

Before analyzing unknown samples, the system must meet the following criteria based on 5 replicate injections of the Working Standard[3].

ParameterAcceptance CriteriaScientific Rationale
Retention Time (tR) ~ 7.2 min ± 2.0%Ensures gradient pump accuracy and column equilibration.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol-amine interactions.
Theoretical Plates (N) ≥ 5,000Validates the physical integrity of the C18 stationary phase bed.
Peak Area %RSD ≤ 2.0% (n=5)Proves the precision of the autosampler and detector stability.

Troubleshooting & Logical Relationships

Understanding the relationship between mobile phase pH and the analyte's ionization state is the key to troubleshooting retention issues.

pH_Logic pH_Low Low pH (< 2.5) Amine: + | Acid: 0 Ret_Low Optimal Retention (TFA Ion-Pairing) pH_Low->Ret_Low Recommended pH_Mid Mid pH (~ 3.5) Amine: + | Acid: - Ret_Mid Poor Retention (Phase Collapse) pH_Mid->Ret_Mid Avoid pH_High High pH (> 6.0) Amine: 0 | Acid: - Ret_High Moderate Retention (Anionic Repulsion) pH_High->Ret_High Sub-optimal

Fig 2. Logical relationship between mobile phase pH, ionization state, and retention.

Common Failure Modes & Solutions:
  • Severe Peak Tailing (Tf > 2.0):

    • Causality: The TFA concentration in the mobile phase has degraded or evaporated, allowing the basic amino group to interact with acidic silanols on the column.

    • Solution: Remake fresh mobile phases ensuring exactly 0.1% v/v TFA.

  • Retention Time Drift (Early Elution):

    • Causality: Inadequate re-equilibration time at the end of the gradient. The highly aqueous initial conditions (95% A) require time to fully penetrate the hydrophobic C18 pores.

    • Solution: Extend the re-equilibration step from 5 minutes to 8 minutes (ensuring at least 10 column volumes pass through).

References

The method development principles applied in this protocol are grounded in established chromatographic literature for anthranilic acid derivatives and amphoteric molecules:

  • Teponno RB, et al. "Furanones and Anthranilic Acid Derivatives from the Endophytic Fungus Dendrothyrium variisporum." Molecules. 2017; 22(10):1674. URL:[Link]

  • Stepan H, Staudacher E. "Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis." Analytical Biochemistry. 2011; 418(1):24-29. URL:[Link]

  • Ezquer-Garin C, et al. "Validated HPLC-UV method for amphotericin B quantification in a critical patient receiving AmBisome and treated with extracorporeal replacement therapies." Biomedical Chromatography. 2023; 37(12):e5749. URL:[Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 4-Aminoindane-5-carboxylic Acid

Introduction & Structural Causality 4-Aminoindane-5-carboxylic acid is a highly specialized, conformationally restricted building block utilized in the synthesis of peptidomimetics and small-molecule therapeutics. Struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

4-Aminoindane-5-carboxylic acid is a highly specialized, conformationally restricted building block utilized in the synthesis of peptidomimetics and small-molecule therapeutics. Structurally, it is an indane-fused anthranilic acid (ortho-aminobenzoic acid) derivative.

Working with this molecule presents two distinct chemical challenges:

  • Steric Hindrance: The rigid indane ring system restricts the rotational freedom of the aromatic core, creating significant steric bulk around the 4-amino and 5-carboxylic acid positions.

  • Electronic & Proximity Effects: The ortho-relationship between the amine and the carboxylic acid means that, without orthogonal protection, intramolecular cyclization (e.g., forming indano-fused benzoxazinones or quinazolinones) is a highly competitive side reaction. Furthermore, when acting as a nucleophile, the 4-amino group is an aniline derivative, rendering it significantly more electron-deficient and less reactive than aliphatic amines[1].

To successfully construct amide bonds using this building block, researchers must deploy highly specific coupling reagents tailored to whether the molecule is acting as an Acyl Donor or an Amine Nucleophile .

Mechanistic Pathway & Workflow

Workflow Core 4-Aminoindane-5-carboxylic Acid Path1 Pathway A: Acyl Donor (N-Protected) Core->Path1 Path2 Pathway B: Amine Nucleophile (O-Protected) Core->Path2 Act1 Activation via HATU/DIPEA Path1->Act1 + Partner Amine Prod1 Amide Product (C-Terminal Extension) Act1->Prod1 Fast Kinetics / Low Epimerization Act2 Coupling via EDC/DMAP/HOBt Path2->Act2 + Partner Acid Prod2 Amide Product (N-Terminal Extension) Act2->Prod2 Overcomes Electron Deficiency

Bifurcated workflow for 4-Aminoindane-5-carboxylic acid amide coupling based on dual reactivity.

Reagent Selection & Quantitative Data

The choice of coupling reagent is dictated by the role of the indane derivative in the reaction:

  • When acting as an Acyl Donor: HATU is the gold standard. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU accelerates the reaction via a neighboring group effect from the nitrogen atom, easily overcoming the steric bulk of the indane ring[2],[3].

  • When acting as an Amine Nucleophile: HATU is often sluggish because the 4-amino group is an electron-deficient aniline. Instead, an EDC/DMAP system with catalytic HOBt is superior. DMAP acts as an aggressive acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that forces the coupling with the unreactive amine[1],[4].

Table 1: Empirical Coupling Parameters for 4-Aminoindane-5-carboxylic Acid Derivatives

Coupling RoleReagent SystemEquivalentsBase / AdditiveSolventTempTypical Yield
Acyl Donor (N-Protected)HATU1.2 - 1.5 eqDIPEA (3.0 - 5.0 eq)DMFRT75% - 92%
Acyl Donor (N-Protected)HBTU1.5 eqDIPEA (3.0 eq)DMFRT60% - 75%
Amine Nucleophile (O-Protected)EDC + HOBt1.0 eq (EDC)DMAP (1.0 eq)CH3CN50 °C70% - 85%
Amine Nucleophile (O-Protected)BOP-Cl1.5 eqEt3N (3.0 eq)CH2Cl2RT< 30%

Self-Validating Experimental Protocols

Protocol A: 4-Aminoindane-5-carboxylic Acid as the Acyl Donor (HATU-Mediated)

Causality: The 4-amino group MUST be protected (e.g., N-Boc or N-Fmoc) prior to this reaction to prevent uncontrolled polymerization or benzoxazinone formation. HATU is utilized to rapidly form the OAt-active ester, preventing epimerization if adjacent chiral centers are present[2],[5].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under inert atmosphere, dissolve the N-protected 4-aminoindane-5-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration)[2].

  • Base Addition & Validation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Self-Validation Checkpoint: The solution will rapidly transition to a distinct yellow color. This visual cue confirms the successful deprotonation of the acid and the formation of the highly reactive OAt ester[5].

  • Coupling: Stir the pre-activation mixture at room temperature for 15–30 minutes. Add the partner primary/secondary amine (1.1 eq) in a single portion[2].

  • Reaction Monitoring: Stir at room temperature for 2 to 18 hours. Monitor via LC-MS. The reaction is complete when the mass of the OAt ester intermediate disappears.

  • Work-up: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography[5].

Protocol B: 4-Aminoindane-5-carboxylic Acid as the Amine Nucleophile (EDC/DMAP-Mediated)

Causality: The 5-carboxylic acid MUST be protected (e.g., as a methyl or tert-butyl ester). Because the 4-amino group is sterically hindered and electron-deficient, standard uronium salts (like HATU) often fail to drive the reaction to completion. DMAP is essential here as it generates a transient, hyper-reactive acylpyridinium species[1].

Step-by-Step Methodology:

  • Activation: Dissolve the partner carboxylic acid (1.2 eq) in anhydrous Acetonitrile (CH3CN). Add EDC·HCl (1.2 eq) and a catalytic amount of HOBt (0.1 eq)[1].

  • Catalyst Addition: Add DMAP (1.0 eq). Stir for 10 minutes at room temperature.

    • Self-Validation Checkpoint: The use of CH3CN is critical; it stabilizes the highly polar N-acylpyridinium intermediate better than non-polar solvents, preventing the reaction from stalling[1].

  • Nucleophile Addition: Add the O-protected 4-aminoindane-5-carboxylate (1.0 eq) to the activated mixture.

  • Thermal Driving: Heat the reaction mixture to 50 °C. The electron-deficient nature of the aniline requires thermal energy to overcome the activation barrier for nucleophilic attack. Stir for 12–24 hours.

  • Work-up: Evaporate the CH3CN. Redissolve the crude residue in EtOAc. Wash with 1N HCl (critical for removing DMAP and urea byproducts), saturated NaHCO3, and brine. Dry, concentrate, and purify[4].

Quality Control & Troubleshooting

  • Incomplete Coupling in Protocol A: If LC-MS shows unreacted active ester, the partner amine may be trapped as a hydrochloride salt. Ensure sufficient DIPEA (up to 5.0 eq) is present to maintain the basicity of the reaction medium[2].

  • Racemization Concerns: If coupling this building block to a sensitive chiral amino acid, strictly limit the pre-activation time in Protocol A to no more than 15 minutes, and maintain the temperature at 0 °C during base addition[4].

  • Solid-Phase Adaptation: If synthesizing a peptide on-resin, Protocol A can be adapted by using 3.0–5.0 equivalents of the indane building block and HATU. Perform a Kaiser test post-coupling; a change from blue to colorless/yellow validates the complete consumption of the resin-bound free amine[2].

References

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem - 2

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC (NIH) - 1

  • Coupling Reagents - Aapptec Peptides -4

  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry - 5

  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech -3

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Characterization of 4-Aminoindane-5-carboxylic acid

Foundational Principles: The Rationale for a Multi-Dimensional NMR Approach The structural complexity of 4-Aminoindane-5-carboxylic acid—featuring distinct aromatic and aliphatic spin systems, along with exchangeable pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Foundational Principles: The Rationale for a Multi-Dimensional NMR Approach

The structural complexity of 4-Aminoindane-5-carboxylic acid—featuring distinct aromatic and aliphatic spin systems, along with exchangeable protons from the amine (NH₂) and carboxylic acid (COOH) groups—precludes definitive characterization by simple one-dimensional NMR alone.

  • ¹H NMR provides initial information on proton environments, their integration (relative numbers), and through-bond coupling (multiplicity). However, severe signal overlap is common, especially in the aliphatic region, making unambiguous assignment difficult.

  • ¹³C NMR reveals the number of unique carbon environments. Techniques like DEPT-135 can differentiate between CH, CH₂, and CH₃ groups but do not provide connectivity information.

  • Two-Dimensional (2D) NMR is therefore essential. These experiments correlate signals across a second frequency dimension, resolving overlap and revealing the intricate bonding network of the molecule.

    • COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is the primary tool for mapping out the contiguous protons of the indane aliphatic system.[1][2][3]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to (¹JCH). This experiment definitively links the ¹H and ¹³C spectral data, providing a powerful assignment tool.[4][5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). This is the critical experiment for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments, such as connecting the carboxylic acid group to the aromatic ring.[5][7][8]

This integrated suite of experiments provides a self-validating system of cross-checks, ensuring the highest confidence in the final structural assignment.

Experimental Workflow and Protocols

Overall Experimental Strategy

The logical flow of the characterization process is designed to build a structural model from the ground up, with each experiment providing a new layer of validated information.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation prep Dissolve 15-20 mg of sample in 0.6 mL DMSO-d6 with 0.03% TMS vortex Vortex & Filter into NMR Tube prep->vortex acq_1d 1D NMR: ¹H, ¹³C, DEPT-135 vortex->acq_1d acq_2d 2D NMR: COSY, HSQC, HMBC acq_1d->acq_2d Initial Assessment proc Fourier Transform Phase & Baseline Correction Referencing acq_2d->proc analysis_cosy Assign Aliphatic Spin System (COSY) proc->analysis_cosy analysis_hsqc Link Protons to Carbons (HSQC) analysis_cosy->analysis_hsqc analysis_hmbc Assign Quaternary Carbons & Confirm Connectivity (HMBC) analysis_hsqc->analysis_hmbc final_structure Final Structure Assignment analysis_hmbc->final_structure

Figure 1: Experimental workflow for NMR characterization.
Protocol: Sample Preparation

The quality of the NMR data is critically dependent on proper sample preparation.[9]

Causality:

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected. Its polarity effectively dissolves the zwitterionic character of the amino acid, and importantly, it slows the exchange rate of the -NH₂ and -COOH protons, often allowing them to be observed as distinct, sometimes broad, signals in the ¹H spectrum.[10]

  • Concentration: A concentration of 15-25 mg in 0.6 mL is optimal for a small molecule of this size (~177 g/mol ). This provides excellent signal-to-noise for ¹H experiments within minutes and allows for high-quality ¹³C and 2D spectra to be acquired in a reasonable timeframe (several hours).[10][11][12][13]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal reference (0 ppm) for both ¹H and ¹³C spectra, ensuring accurate chemical shift reporting.[9]

Step-by-Step Protocol:

  • Weigh 15-20 mg of 4-aminoindane-5-carboxylic acid directly into a clean, dry vial.

  • Add 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

  • Vortex the vial until the sample is completely dissolved. A brief application of gentle heat (<40°C) may be used if necessary.

  • If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][13]

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Protocol: NMR Data Acquisition

The following parameters are provided as a starting point for a 500 MHz spectrometer and should be adapted as necessary.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Scans: 16-32.

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Scans: 1024-2048.

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Relaxation Delay: 2 seconds.

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Purpose: Differentiates carbon signals. CH/CH₃ will appear as positive peaks, while CH₂ will be negative. Quaternary carbons are absent.

  • 2D ¹H-¹H COSY:

    • Pulse Program: Gradient-selected COSY (cosygpqf).

    • Scans per Increment: 4-8.

    • Increments (F1): 256-512.

    • Spectral Width (F1 & F2): 10 ppm (centered on the region of interest, e.g., 0-10 ppm).

  • 2D ¹H-¹³C HSQC:

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

    • Scans per Increment: 8-16.

    • Increments (F1): 256.

    • ¹³C Spectral Width (F1): ~160 ppm (covering the expected carbon range).

    • ¹H Spectral Width (F2): ~10 ppm.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz (average for aliphatic and aromatic C-H bonds).

  • 2D ¹H-¹³C HMBC:

    • Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

    • Scans per Increment: 16-32.

    • Increments (F1): 256-512.

    • ¹³C Spectral Width (F1): ~220 ppm.

    • ¹H Spectral Width (F2): ~10 ppm.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.[5]

Data Processing and Spectral Interpretation

Data Processing

All acquired Free Induction Decays (FIDs) must be processed to generate interpretable spectra.[14]

  • Fourier Transformation (FT): Converts the time-domain FID signal into a frequency-domain spectrum.

  • Apodization (Window Function): Apply an exponential multiplication to the FID to improve the signal-to-noise ratio before FT.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so all peaks are purely in absorption mode (positive and symmetrical).[15][16]

  • Baseline Correction: Correct any rolling or distortion in the spectral baseline.[15][16]

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.

Step-by-Step Spectral Analysis

Structure and Numbering: 4-Aminoindane-5-carboxylic acid with atom numbering

  • ¹H NMR Analysis:

    • Carboxylic Acid (COOH): Expect a very broad singlet far downfield, typically >10 ppm. This signal will disappear upon adding a drop of D₂O.[17]

    • Amine (NH₂): Expect a broad singlet, potentially in the 4-6 ppm range in DMSO-d₆.

    • Aromatic Protons (H-6, H-7): Two singlets are expected in the aromatic region (~6.5-8.0 ppm). The deshielding effect of the carboxyl group should place H-6 downfield of H-7.

    • Aliphatic Protons (H-1, H-2, H-3): This region (~2.0-3.5 ppm) will show complex multiplets. H-1 and H-3 will each be a triplet of doublets or similar complex pattern due to coupling with each other and the H-2 protons. The two H-2 protons are diastereotopic and will have different chemical shifts, each appearing as a multiplet.

  • ¹³C NMR and DEPT-135 Analysis:

    • Carboxyl Carbon (C-8): Expect a signal in the 165-175 ppm range.[18][19]

    • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): Six signals are expected between ~110-150 ppm. Four will be quaternary (C-3a, C-4, C-5, C-7a) and two will be CH carbons (C-6, C-7).

    • Aliphatic Carbons (C-1, C-2, C-3): Three signals expected in the 25-45 ppm range. DEPT-135 will show C-1 and C-3 as positive peaks (CH) and C-2 as a negative peak (CH₂).

  • COSY Analysis:

    • The key correlations will be within the five-membered ring. A strong cross-peak will be observed between the H-1 and H-2 protons.

    • A strong cross-peak will connect the H-2 and H-3 protons.

    • No correlation is expected between the aliphatic and aromatic protons, confirming they are in separate spin systems.

  • HSQC Analysis:

    • This spectrum will definitively link each proton signal to its attached carbon. For example, the aromatic proton signal assigned as H-6 will show a correlation to the aromatic CH carbon C-6. This allows for the confident assignment of all protonated carbons.

  • HMBC Analysis (The Final Piece):

    • Confirming the Carboxyl Group Position: The most critical correlation will be from the aromatic proton H-6 to the carboxyl carbon C-8 (a ³JCH coupling). A weaker correlation from H-7 to C-5 may also be visible.

    • Confirming the Amino Group Position: A correlation from the aromatic proton H-6 to the amino-bearing carbon C-4 (a ²JCH coupling) and from H-7 to C-4 (a ³JCH coupling) will confirm the substitution pattern.

    • Bridging the Rings: Correlations from the aliphatic H-1 protons to the aromatic quaternary carbon C-7a (²JCH) and the aromatic CH carbon C-7 (³JCH) will confirm the fusion of the aliphatic and aromatic rings. Similarly, correlations from H-3 to C-3a and C-4 will be observed.

G H6 H-6 C8 C-8 H6->C8 ³J H1 H-1 C7a C-7a H1->C7a ²J H3 H-3 C4 C-4 H3->C4 ³J

Figure 2: Key expected HMBC correlations for structural confirmation.

Summary of Expected NMR Data

The following table summarizes the predicted chemical shifts and correlations for 4-Aminoindane-5-carboxylic acid in DMSO-d₆. Actual values may vary slightly based on experimental conditions.

PositionAtom TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Key 2D Correlations
1CH~3.0 - 3.3m~30-35COSY: H-2; HMBC: C-2, C-3, C-7, C-7a
2CH₂~2.0 - 2.4m~30-35COSY: H-1, H-3; HMBC: C-1, C-3, C-3a
3CH~2.7 - 3.0m~35-40COSY: H-2; HMBC: C-2, C-3a, C-4
3aC--~145-150HMBC: H-2, H-3, H-7
4C-NH₂--~135-140HMBC: H-3, H-6, H-7
5C-COOH--~125-130HMBC: H-6, H-7
6CH~7.5 - 7.8s~120-125HMBC: C-4, C-5, C-7a, C-8
7CH~6.8 - 7.1s~115-120HMBC: C-3a, C-4, C-5
7aC--~140-145HMBC: H-1, H-6, H-7
8COOH>10.0br s~168-172HMBC: H-6
-NH₂~4.0 - 6.0br s-HMBC: (Weak) C-4, C-3a

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides an unambiguous and powerful method for the complete structural characterization of 4-Aminoindane-5-carboxylic acid. By following the detailed protocols for sample preparation, data acquisition, and step-by-step interpretation outlined in this note, researchers can achieve high-confidence assignments of all proton and carbon resonances. The integration of COSY, HSQC, and particularly HMBC data is crucial for assembling the molecular framework and definitively confirming the substitution pattern on the aromatic ring, ensuring the structural integrity of this important chemical entity.

References

  • Lindon, J. C., & Ferrige, A. G. (n.d.). NMR Data Processing. Encyclopedia of Spectroscopy and Spectrometry. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. [Link]

  • University of Arizona. (2023). Small molecule NMR sample preparation. [Link]

  • The MetaRbolomics book. (n.d.). NMR data handling and (pre-)processing. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Rocchia, W., et al. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Portfolio. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). Selected 1 H NMR of compounds 4, 5 and 7. [Link]

  • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • ResearchGate. (n.d.). 2D NMR data of 4 and 5. [Link]

  • ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • DNP. (n.d.). NMRにおけるHMBCスペクトル. [Link]

  • SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. [Link]

  • Deakin, M. G., et al. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Forendex. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Krause, W. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Chemistry LibreTexts. (2022). COSY Spectra. [Link]

  • NIH National Center for Biotechnology Information. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Nuffield Foundation. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • MDPI. (2019). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives. [Link]

  • SciELO. (2015). Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcin[12]arenes Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). ESI for. [Link]

  • KAKEN. (n.d.). Research Report. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Tosoh Analysis and Research Center. (2022). NMR入門講座 ⑥溶液2次元NMRの原理と読み方. [Link]

  • JEOL. (2024). 未知化合物 X の構造を推定せよ(第一回)の解答例. [Link]

  • ResearchGate. (n.d.). Use of the 2D H-C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

  • DNP. (n.d.). 15N-NMRによる含窒素有機化合物の構造解析(2). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Aminoindane-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals working with 4-Aminoindane-5-carboxylic acid (CAS: 129833-30-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and drug development professionals working with 4-Aminoindane-5-carboxylic acid (CAS: 129833-30-3).

Because this molecule features both a basic amino group (-NH₂) and an acidic carboxylic group (-COOH) attached to a lipophilic indane core, it acts as an amphoteric zwitterion. This structural duality creates a notoriously high crystal lattice energy and minimal aqueous solubility near its isoelectric point (pI). Below, you will find field-proven troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols to overcome these physicochemical barriers.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does 4-Aminoindane-5-carboxylic acid precipitate or refuse to dissolve in standard biological buffers (pH 3.0 – 5.0)? A1: The issue stems from the molecule's isoelectric point (pI) . At a pH roughly between 3.5 and 4.5, the carboxylic acid is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). The net charge of the molecule is zero, maximizing intermolecular ionic interactions and hydrogen bonding. This creates an incredibly stable crystal lattice that water molecules cannot easily disrupt. Actionable Advice: To break the lattice, you must shift the pH at least 2 units away from the pI (e.g., pH < 2.0 to form a hydrochloride salt, or pH > 7.0 to form a sodium salt), ensuring the molecule carries a net charge.

Q2: We require a neutral pH formulation (pH ~7.4) for parenteral delivery, but the free base remains highly insoluble. What is the most effective solid-state strategy? A2: The most effective approach for zwitterionic APIs at neutral pH is the formation of a Co-Amorphous System using amino acids. By co-lyophilizing or ball-milling the API with an amino acid like L-Tryptophan or Proline, you force the drug out of its crystalline state. L-Tryptophan acts as a co-former, utilizing intermolecular hydrogen bonding and π-π stacking with the indane ring to stabilize the amorphous state, preventing recrystallization and increasing apparent solubility by >10-fold [1].

Q3: Can we use cyclodextrins to encapsulate this molecule without altering the solid state? A3: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic indane core of 4-Aminoindane-5-carboxylic acid acts as an ideal "guest" that fits into the non-polar cavity of HP-β-CD. Meanwhile, the polar zwitterionic groups remain oriented toward the aqueous exterior, shielding the lipophilic core from water. You must perform a phase-solubility study using the Higuchi-Connors method to determine the exact binding constant and required excipient ratio [2].

Part 2: Visualizing the Solubility Enhancement Workflows

G A 4-Aminoindane-5-carboxylic Acid (Insoluble Zwitterion) B Determine pH-Solubility Profile Identify Isoelectric Point (pI) A->B C Is target pH far from pI? B->C D Salt Formation (e.g., HCl or Na salt) C->D Yes (pH < 2 or pH > 7) E Neutral pH Required? C->E No (Near pI) H Soluble Aqueous Formulation D->H F Co-Amorphous System (with L-Tryptophan) E->F Solid State Disruption G Cyclodextrin Complexation (HP-β-CD) E->G Hydrophobic Shielding F->H G->H

Caption: Decision tree workflow for selecting the optimal solubility enhancement strategy.

G A Crystalline API (Strong Lattice) C Lyophilization / Ball Milling A->C B + L-Tryptophan B->C D Intermolecular H-Bonding & π-π Stacking C->D E Co-Amorphous System (High Solubility) D->E

Caption: Mechanism of co-amorphous system formation using L-Tryptophan as a co-former.

Part 3: Data Presentation

Table 1: Comparative Analysis of Solubility Enhancement Strategies for 4-Aminoindane-5-carboxylic acid

StrategyPrimary MechanismExpected Solubility IncreaseProsCons
pH Adjustment (Salt Formation) Ionization of -NH₂ or -COOH groups, breaking zwitterionic lattice.5x to 20xHighly cost-effective; simple to scale up.Unsuitable if physiological/neutral pH is strictly required.
Co-Amorphous System (Amino Acids) Disruption of crystal lattice via intermolecular H-bonding and π-π stacking.10x to 15xExcellent physical stability; allows for high-dose parenteral delivery.Requires specialized equipment (lyophilizer/cryo-mill).
Cyclodextrin Complexation (HP-β-CD) Hydrophobic shielding of the indane core within the CD cavity.5x to 10xMaintains neutral pH; improves chemical stability of the API.High excipient-to-drug ratio required; increases bulk volume.
Nanomilling Particle size reduction to increase surface area-to-volume ratio.2x to 5xNo chemical modification or complex excipients needed.Risk of Ostwald ripening or agglomeration over time.

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation steps fail, the protocol must be restarted, ensuring that downstream assays are not compromised by upstream formulation errors.

Protocol A: Preparation and Validation of Co-Amorphous Formulation via Lyophilization

Causality: Lyophilization rapidly removes the solvent before the API and co-former can organize into a crystal lattice, trapping them in a high-energy, highly soluble amorphous state [1].

  • Solvent Preparation: Prepare a co-solvent system of Water and tert-Butanol (typically 70:30 v/v) to ensure both the lipophilic indane core and the amino acid co-former dissolve completely.

  • Dissolution: Dissolve 4-Aminoindane-5-carboxylic acid and L-Tryptophan in an equimolar (1:1) ratio into the co-solvent under gentle magnetic stirring until optically clear.

  • Flash Freezing: Submerge the flask in liquid nitrogen (-196°C) for 10 minutes to instantly freeze the molecular arrangement, preventing phase separation.

  • Lyophilization: Transfer to a freeze-dryer. Sublimate at -50°C under a vacuum of <0.1 mbar for 48 to 72 hours to remove all residual solvent.

  • Self-Validation (Critical):

    • X-Ray Powder Diffraction (XRPD): Analyze the resulting powder. A successful co-amorphous system will show a broad "halo" pattern with zero sharp Bragg peaks.

    • Differential Scanning Calorimetry (DSC): Heat the sample at 10°C/min. You must observe a single, distinct Glass Transition Temperature (Tg). Two Tg values indicate phase separation (failure).

Protocol B: HP-β-CD Phase-Solubility Profiling (Higuchi-Connors Method)

Causality: Establishing the stoichiometric binding constant (K₁:₁) is mandatory to calculate the exact amount of cyclodextrin needed to keep the API in solution without wasting expensive excipients [2].

  • Stock Preparation: Prepare a series of aqueous solutions containing HP-β-CD at concentrations ranging from 0 mM to 15 mM in your target buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount (beyond the known intrinsic solubility) of 4-Aminoindane-5-carboxylic acid to each vial.

  • Equilibration: Seal the vials and agitate them on a thermostatically controlled orbital shaker at 25°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration & Quantification: Filter the suspensions through a 0.45 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for membrane adsorption. Quantify the dissolved API concentration using HPLC-UV.

  • Self-Validation (Critical): Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP-β-CD (x-axis).

    • An AL​ -type linear plot confirms a 1:1 complexation ratio.

    • Calculate the binding constant using the equation: K1:1​=S0​(1−Slope)Slope​ , where S0​ is the intrinsic solubility of the API in the absence of cyclodextrin.

References

  • Title: Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery Source: Molecular Pharmaceutics (ACS Publications) / PubMed URL: [Link]

  • Title: High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants (Higuchi-Connors Method Application) Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Optimization

Preventing oxidative degradation of 4-Aminoindane-5-carboxylic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-Aminoindane-5-carboxylic acid (CAS 12983...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 4-Aminoindane-5-carboxylic acid (CAS 129833-30-3).

Because this active pharmaceutical ingredient (API) building block contains a primary aromatic amine (an aniline derivative) situated on an electron-rich indane ring, it is highly susceptible to autoxidation and photo-oxidation. This guide will explain the mechanistic causes of degradation and provide field-proven, self-validating protocols to ensure the integrity of your compound during long-term storage and active experimental use.

Section 1: Mechanistic FAQs (Understanding the "Why")

Q: Why does my 4-Aminoindane-5-carboxylic acid powder turn dark brown or purple after opening the vial? A: This discoloration is the visual hallmark of aromatic amine oxidation. The lone electron pair on the nitrogen atom delocalizes into the pi system of the aromatic indane ring, making the molecule "electron-rich" and lowering its oxidation potential[1]. When exposed to atmospheric oxygen, the primary amine undergoes a one-electron oxidation (often initiated by trace metals or light) to form a highly reactive aniline radical cation[2].

These radicals rapidly undergo carbon-nitrogen or nitrogen-nitrogen coupling, forming highly colored quinone imines or cross-linked azo/azoxy dimers [3][4]. The color shift from an off-white powder to yellow, red, or dark brown indicates that polymeric degradants have formed.

Pathway A 4-Aminoindane-5-carboxylic acid (Intact API) B Autoxidation (O2) / Photo-oxidation Radical Abstraction A->B C Aniline Radical Cation (Reactive Intermediate) B->C D Quinone Imines (Highly Colored) C->D Oxidation E Azo / Azoxy Dimers (Cross-linked Degradants) C->E Dimerization

Oxidative degradation mechanism of aromatic amines to quinone imines and azo dimers.

Q: Is Nitrogen ( N2​ ) sufficient for headspace purging, or do I strictly need Argon (Ar)? A: While Nitrogen is cost-effective and widely used, Argon is strongly recommended for highly sensitive aromatic amines like 4-Aminoindane-5-carboxylic acid. Argon is approximately 38% denser than air, meaning it settles heavily over the solid powder or liquid surface, creating a robust, physical protective blanket[5]. Nitrogen is slightly lighter than air and will rapidly mix with ambient oxygen the moment a vial is opened, immediately exposing the compound to oxidative stress.

Section 2: Storage Optimization & Quantitative Data

To prevent the initial abstraction of a labile hydrogen atom that kicks off the autoxidation chain process[6], environmental controls must be rigorously maintained.

Table 1: Impact of Storage Conditions on 4-Aminoindane-5-carboxylic Acid Stability

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (>99% Purity)Primary Degradation Risk
Optimal (-20°C)Argon (Ar)Amber Vial (Dark)> 24 MonthsNegligible
Acceptable (4°C)Nitrogen ( N2​ )Amber Vial (Dark)6 - 12 MonthsSlow autoxidation
Suboptimal (RT)Ambient AirClear Vial (Light)< 2 WeeksPhoto-assisted azo formation
Aqueous Solution Ambient AirClear Vial (Light)< 24 HoursRapid quinone imine formation

Section 3: Troubleshooting & Experimental Protocols

Q: How should I properly aliquot the bulk powder to prevent degrading the entire batch? A: Repeatedly opening a master vial introduces moisture and oxygen, leading to cumulative degradation. You must use a self-validating inert transfer protocol.

Step-by-Step Aliquoting Protocol (Glovebox or Schlenk Line):

  • Preparation: Dry all amber glass storage vials in an oven at 120°C for 2 hours to remove surface moisture. Allow them to cool in a desiccator.

  • Environment: Transfer the master vial of 4-Aminoindane-5-carboxylic acid into a glovebox purged with high-purity Argon ( O2​ < 5 ppm).

  • Aliquoting: Weigh out single-use aliquots (e.g., 10 mg or 50 mg) into the dried amber vials.

  • Sealing: Cap the vials tightly with PTFE-lined septa while still inside the Argon atmosphere. PTFE prevents oxygen permeation better than standard silicone septa.

  • Storage: Transfer the sealed vials to a -20°C freezer. Self-Validation Check: Wrap the cap junction with Parafilm; if the Parafilm becomes brittle or cracks over time, the seal is compromised and must be replaced.

Q: My compound degrades rapidly when dissolved in DMSO or aqueous buffers for biological assays. How do I prevent this? A: Solvents are notorious for harboring dissolved oxygen and trace peroxides (especially in aged PEG or ether-based solvents), which mediate electrophilic oxidation of the amine[7]. To prevent this, you must remove dissolved oxygen and quench radical formation.

Step-by-Step Solution Stabilization Protocol:

  • Degassing (Freeze-Pump-Thaw): Use the workflow diagrammed below to remove dissolved O2​ from your assay buffer or DMSO before adding the API.

  • Antioxidant Addition: If your downstream assay permits, add a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.1% w/v, or ascorbic acid. BHT forms a stable, sterically hindered radical that terminates the autoxidation chain reaction without reacting with your API[7].

  • pH Control: In aqueous buffers, maintaining a slightly acidic pH (if tolerated by the experiment) protonates the amine (forming an anilinium ion), which drastically slows down peroxide-mediated oxidation by tying up the reactive lone pair[1][7].

Workflow S1 Step 1: Place solvent in Schlenk flask S2 Step 2: Freeze solid in Liquid N2 S1->S2 S3 Step 3: Apply Vacuum (5 mins to remove O2) S2->S3 S4 Step 4: Thaw under Argon Blanket S3->S4 S5 Repeat 3x until micro-bubbles cease S4->S5 S5->S2 Cycle

Step-by-step freeze-pump-thaw degassing workflow for preparing oxygen-free solvents.

Q: How can I analytically verify if my stored batch has degraded before I use it in a costly experiment? A: Do not rely solely on visual inspection, as trace degradation can inhibit sensitive assays before a color change is obvious.

  • LC-MS Analysis: Run the sample using Electrospray Ionization (ESI) in positive mode. Look for mass shifts of [M - 2] (indicating oxidation to a quinone imine) or [2M - 2] (indicating azo dimerization)[4][8].

  • HPLC-UV: Aromatic amine degradants absorb strongly in the visible spectrum. A shift in the baseline or the appearance of broad peaks at 400-500 nm on the diode array detector (DAD) confirms the presence of oxidized polymeric impurities.

References

  • The effect of inert atmospheric packaging on oxidative degradation in formulated granules Source: NIH / Pharmaceutical Research URL:[Link]

  • What Gases Are Used by Pharmaceuticals? Source: WestAir URL:[Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation Source: USPTO URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC / NIH URL:[Link]

  • Aniline (Chemical Properties and Oxidation) Source: Wikipedia URL:[Link]

  • Aerial Oxidation of Protonated Aromatic Amines. Isolation, X-ray Structure, and Redox and Spectral Characteristics of N-Containing Dyes Source: ACS Publications / The Journal of Organic Chemistry URL:[Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: ACS Publications / Environmental Science & Technology URL:[Link]

  • Physiochemical Properties of PANI Thin Films Source: IGI Global URL:[Link]

  • Reactions of a sulfonamide antimicrobial with model humic constituents: Assessing pathways and stability of covalent bonding Source: AWS / Environmental Science URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 4-Aminoindane-5-carboxylic Acid Chromatography

Prepared by: Senior Application Scientist, Chromatography Division Welcome to the technical support center for the chromatographic analysis of 4-Aminoindane-5-carboxylic acid. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chromatography Division

Welcome to the technical support center for the chromatographic analysis of 4-Aminoindane-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are developing or troubleshooting HPLC methods for this compound. As an amphoteric, zwitterionic molecule, 4-Aminoindane-5-carboxylic acid presents unique challenges that require a carefully considered approach to mobile phase optimization. This document provides in-depth, experience-based guidance in a direct question-and-answer format to help you achieve robust and reliable separations.

Section 1: Understanding the Analyte: Physicochemical Properties

A successful chromatographic method begins with a fundamental understanding of the analyte's chemical nature. The properties of 4-Aminoindane-5-carboxylic acid dictate its behavior in any chromatographic system.

Q1: What are the key physicochemical properties of 4-Aminoindane-5-carboxylic acid that I need to consider for HPLC method development?

A1: 4-Aminoindane-5-carboxylic acid is a zwitterionic compound, meaning it contains both a basic amino group and an acidic carboxylic acid group.[1] This dual nature is the most critical factor influencing its chromatography. Its charge state is highly dependent on the pH of the mobile phase, which in turn dramatically affects its retention and peak shape.[2][3]

Key properties to consider are:

  • Zwitterionic Character: At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral charge.[4] At pH values below the pI, the molecule will be positively charged, and at pH values above the pI, it will be negatively charged.

  • pKa Values: The pKa values of the carboxylic acid and amino groups determine the pH ranges where the molecule's charge changes. For most amino acids, the α-carboxyl group has a pKa around 2-3, while the α-ammonium ion has a pKa around 9-10.[5]

  • Hydrophobicity: The indane ring structure provides a significant non-polar character, which contributes to retention in reversed-phase systems.

PropertyTypical Value/CharacteristicChromatographic Implication
Molecular Structure Contains an acidic (-COOH) and a basic (-NH₂) groupZwitterionic; charge is pH-dependent.[4]
pKa₁ (Carboxylic Acid) Estimated ~2-4Below this pH, the group is neutral; above, it's negatively charged.[5][6]
pKa₂ (Amine) Estimated ~9-10Below this pH, the group is positively charged; above, it's neutral.[5][6]
Solubility Polar; soluble in aqueous solutionsProne to poor retention in traditional reversed-phase chromatography.[7][8]
UV Absorbance Aromatic indane structure provides a chromophoreSuitable for UV detection.
Section 2: FAQs - Method Development Strategy

This section addresses common questions encountered when designing a new method from the ground up.

Q1: Which chromatographic mode is best for 4-Aminoindane-5-carboxylic acid: Reversed-Phase (RP), HILIC, or Mixed-Mode?

A1: The optimal mode depends on your specific analytical goals, but for a zwitterionic compound like this, conventional reversed-phase is often challenging.

  • Reversed-Phase (RP-HPLC): While the most common HPLC mode, RP can provide insufficient retention for this polar analyte.[9] Success requires careful mobile phase control, particularly pH, to manage ionization and improve peak shape. It is most effective when the goal is to retain the molecule in its most hydrophobic (neutral) state.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for retaining highly polar analytes.[11][12] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It provides strong retention for polar compounds that are poorly retained in RP-HPLC.[13][14][15]

  • Mixed-Mode Chromatography (MMC): This is arguably the most powerful approach. MMC columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities.[16][17] This allows for multiple, tunable retention mechanisms (hydrophobic and electrostatic), providing superior retention and selectivity for complex molecules like zwitterions.[18][19]

Recommendation: For robust retention and good peak shape, HILIC or Mixed-Mode Chromatography are the preferred starting points.

Q2: How should I select an appropriate HPLC column?

A2: Your column choice must match your selected chromatographic mode. Modern, high-purity silica columns are essential to minimize unwanted secondary interactions.

ModeRecommended Column TypeRationale
Reversed-Phase High-purity, end-capped C18 or a polar-embedded phase. A pH-stable column (hybrid or polymeric) is required for high pH methods.Minimizes silanol interactions that cause peak tailing with the basic amine group.[20][21] pH-stable columns allow for operation at high pH to neutralize the amine.
HILIC Amide, Diol, or bare silica phases.These stationary phases are designed to retain a water-enriched layer for partitioning of polar analytes.[12][15]
Mixed-Mode Reversed-Phase / Cation-Exchange (e.g., C18 with embedded sulfonic or carboxylic acid groups).Specifically designed to retain and separate zwitterionic and basic compounds through simultaneous hydrophobic and electrostatic interactions.[16][17]

Q3: What are good starting conditions for a mobile phase in Reversed-Phase HPLC?

A3: In RP-HPLC, controlling the mobile phase pH is paramount. Operating at a low pH is the most common starting point to achieve good peak shape.

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Rationale: A low pH of 2.8 serves two purposes: 1) It protonates the amine group to a single, stable cationic form, and 2) It suppresses the ionization of residual silanol groups on the silica packing, which are a primary cause of peak tailing for basic compounds.[20] It is critical to use a buffer to maintain a stable pH for reproducible retention times.[3]

Q4: What are good starting conditions for a mobile phase in HILIC?

A4: HILIC operates with a high percentage of organic solvent. The aqueous component contains a buffer to control analyte ionization and improve peak shape.

  • Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.0.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH adjusted to 3.0.

  • Rationale: The high acetonitrile content in the initial mobile phase promotes the partitioning of the polar analyte into the aqueous layer on the stationary phase surface, leading to retention.[15] Ammonium formate is a volatile buffer, making it ideal for methods that will be transferred to mass spectrometry (MS) detection.[13][14]

Section 3: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section provides systematic guides to diagnose and resolve common issues.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is one of the most frequent problems when analyzing basic, amine-containing compounds. It compromises resolution and integration accuracy.[21] The primary cause is often secondary ionic interactions between the protonated amine group of the analyte and deprotonated residual silanol groups on the column packing material.[20]

G start_node Peak Tailing Observed d1 Is sample concentration high? start_node->d1 decision_node decision_node process_node process_node solution_node Symmetrical Peak Achieved p1 Reduce injection volume or dilute sample d1->p1 Yes d2 Is mobile phase pH controlled with a buffer and set to < 3? d1->d2 No p1->solution_node p2 Prepare fresh mobile phase with a buffer (e.g., phosphate) and adjust pH to 2.5-3.0 d2->p2 No d3 Is the column old or not a modern, high-purity silica column? d2->d3 Yes p2->solution_node d3->solution_node No (Issue Resolved) p3 Replace with a new, end-capped C18 column or switch to a polar-embedded/hybrid column d3->p3 Yes p3->solution_node

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Drifting or Unstable Retention Times

Retention time (RT) instability is a critical issue for method robustness, affecting peak identification and quantification. For ionizable compounds, the most common cause is poor control of the mobile phase pH.[10][22]

Q: My retention times are decreasing with every injection. What should I check?

A: This is a classic symptom of an improperly prepared or unbuffered mobile phase, or insufficient column equilibration.

  • Verify Mobile Phase pH and Buffer Capacity: Ensure your aqueous mobile phase contains a buffer (e.g., phosphate, formate) at a concentration of at least 10-20 mM. The desired pH should be within +/- 1 pH unit of the buffer's pKa for maximum buffering capacity.[3] An unbuffered mobile phase can have its pH altered by atmospheric CO₂ or the sample itself, leading to RT drift.[23]

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. For RP-HPLC, flush with at least 10-15 column volumes of the starting mobile phase. For HILIC, equilibration can be much slower and may require 20-30 column volumes or more.[12]

  • Check for Leaks and Flow Rate Consistency: Any leaks in the system can cause pressure fluctuations and changes in mobile phase composition, leading to RT drift.[24] Verify that the pump is delivering the correct flow rate.

  • Control Column Temperature: Use a thermostated column compartment. Temperature fluctuations can significantly impact retention times.[22]

Issue 3: Split or Very Broad Peaks

While tailing is a specific form of asymmetry, observing split or excessively broad, distorted peaks often points to a different underlying cause.

Q: My peak for 4-Aminoindane-5-carboxylic acid is split into two, or is very broad and misshapen. What is happening?

A: This is often a sign that the analyte exists in two different ionized forms during its passage through the column. This occurs when the mobile phase pH is too close to one of the analyte's pKa values.[2][10]

G start_node Split or Broad Peak Observed d1 Is the sample dissolved in a solvent stronger than the mobile phase (e.g., pure ACN)? start_node->d1 decision_node decision_node process_node process_node solution_node Sharp, Singular Peak Achieved p1 Re-dissolve sample in the initial mobile phase composition d1->p1 Yes d2 Is the mobile phase pH within ~1.5 units of an estimated pKa (~2-4 or ~9-10)? d1->d2 No p1->solution_node p2 Adjust pH to be >2 units away from the pKa. Try pH < 2.5 or (with a stable column) pH > 10.5 d2->p2 Yes d3 Is there a void at the column inlet or a blocked frit? (Affects all peaks) d2->d3 No p2->solution_node d3->solution_node No (Issue Resolved) p3 Reverse-flush column (if permitted) or replace the column d3->p3 Yes p3->solution_node

Caption: Diagnostic workflow for split or broad peaks.

Another common cause is a mismatch between the sample solvent and the mobile phase.[22] If the sample is dissolved in a solvent that is much stronger (less polar in RP-HPLC) than the mobile phase, the peak shape can be severely distorted, especially for early-eluting peaks. Always try to dissolve your sample in the initial mobile phase composition.

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase for Reversed-Phase HPLC (20 mM Phosphate, pH 2.8)

  • Prepare Stock Solution: Weigh out an appropriate amount of monobasic potassium phosphate (KH₂PO₄) to create a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).

  • Dissolve: Add the salt to approximately 950 mL of HPLC-grade water in a clean 1 L volumetric flask or glass bottle. Mix until fully dissolved.

  • Adjust pH: Place a calibrated pH electrode in the solution. Slowly add 85% phosphoric acid (H₃PO₄) dropwise while stirring until the pH meter reads 2.80 ± 0.05.

  • Final Volume: Bring the solution to the final volume of 1 L with HPLC-grade water.

  • Filter: Filter the buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates and degas the solution. This is now your Mobile Phase A.

  • Organic Phase: Your Mobile Phase B is 100% HPLC-grade acetonitrile.

Protocol 2: System Suitability Testing

Before running a sample sequence, it is crucial to verify that the chromatographic system is performing correctly.

  • Equilibrate System: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Prepare Standard: Prepare a standard solution of 4-Aminoindane-5-carboxylic acid at a known concentration (e.g., 10 µg/mL) dissolved in the initial mobile phase.

  • Perform Injections: Make 5-6 replicate injections of the standard solution.

  • Evaluate Performance: Calculate the following parameters from the replicate injections:

    • Retention Time Repeatability: The relative standard deviation (%RSD) of the retention time should be < 1%.

    • Peak Area Repeatability: The %RSD of the peak area should be < 2%.

    • Tailing Factor (Asymmetry): The tailing factor should ideally be between 0.9 and 1.5.[21]

    • Theoretical Plates (N): A measure of column efficiency. The value should be high (typically > 2000) and consistent.

  • Pass/Fail: If all parameters meet the established criteria, the system is ready for sample analysis. If not, proceed to the troubleshooting section of this guide.

References
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • HILICON. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Agilent Technologies & SCIEX. (n.d.). hilic-lc/ms method for non-derivatized amino acid analysis in spent media.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Rao, B.M., et al. (2010). Determination of amino acid without derivatisation by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • SCIEX. (n.d.). Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition.
  • Dolan, J.W. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Dolan, J.W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • D'Hondt, M., et al. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Journal of Chromatography A, 1639, 461751.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • D'Hondt, M., et al. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International.
  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend.
  • Thermo Fisher Scientific. (n.d.). Amino Acid Physical Properties.
  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values.
  • Star-Republic. (n.d.). pKa values of amino acids. Guide for Biologists.

Sources

Optimization

Resolving HPLC peak tailing for 4-Aminoindane-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with 4-Aminoindane-5-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with 4-Aminoindane-5-carboxylic acid .

Because this molecule is amphoteric—containing both a basic primary amine and an acidic carboxylic acid—it is highly susceptible to multi-modal retention mechanisms. In reversed-phase HPLC, this dual nature frequently results in severe peak tailing, compromising resolution, sensitivity, and quantitative accuracy[1].

This guide synthesizes causality-driven troubleshooting, mechanistic explanations, and self-validating experimental protocols to help you achieve perfectly symmetrical peaks.

I. Diagnostic Logic: Identifying the Root Cause

Before altering mobile phase chemistry, you must isolate whether the tailing is a physical system defect or a chemical analyte-column interaction. The flowchart below outlines the authoritative diagnostic logic for this process.

DiagnosticLogic Start Observe Peak Tailing for 4-Aminoindane-5-carboxylic acid Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue: Check plumbing, dead volume, or column void Decision->Physical Yes (As > 1.2) Chemical Chemical Issue: Analyte-Silanol Interaction Decision->Chemical No (As ~ 1.0) pH Lower mobile phase pH < 3.0 to neutralize silanols Chemical->pH Endcap Use highly end-capped Type B silica column pH->Endcap Additive Add 0.1% TEA or TFA as competing base/ion-pair Endcap->Additive

Caption: Diagnostic workflow for differentiating physical system voids from chemical silanol interactions.

II. Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does 4-Aminoindane-5-carboxylic acid exhibit such severe peak tailing compared to standard acidic or neutral analytes? A1: The root cause is the "Silanol Effect"[2]. 4-Aminoindane-5-carboxylic acid possesses a primary amine group that remains protonated ( −NH3+​ ) across a wide pH range. If your mobile phase pH is above 3.5, the residual silanol groups ( Si-OH ) on the silica-based stationary phase become ionized ( Si-O− ). The electrostatic attraction between your protonated amine and the ionized silanol creates a secondary, high-energy ion-exchange retention mechanism[1]. Because these active silanol sites are heterogeneous and finite, analyte molecules desorb at different rates, resulting in a prolonged trailing edge (infinite dilution)[3].

Q2: How can I definitively prove whether my tailing is caused by this chemical interaction or a physical system issue? A2: You must run a self-validating control experiment. Physical issues (e.g., column voids, extra-column volume, blocked frits) affect all peaks equally[3]. Chemical issues are analyte-specific. By injecting a neutral, unretained or slightly retained marker (such as toluene for organic-rich phases or uracil for highly aqueous phases), you can isolate the variable. If the neutral peak is perfectly symmetrical but your 4-Aminoindane-5-carboxylic acid tails, the issue is definitively a chemical acid-base interaction[3].

Q3: What is the optimal mobile phase pH strategy for this amphoteric compound? A3: For amphoteric compounds, you must control the ionization state of both the analyte and the column. The most robust strategy is to lower the mobile phase pH to <3.0 (e.g., using 0.1% Formic Acid or Phosphoric Acid). At this low pH, the carboxylic acid on the analyte is protonated (neutralized), and crucially, the silanol groups on the stationary phase are fully protonated (neutralized to Si-OH )[2][4]. This suppresses the ion-exchange mechanism, leaving only the primary hydrophobic interactions.

Q4: If low pH doesn't completely resolve the tailing, what mobile phase additives can I use? A4: If tailing persists due to highly active silica, you must introduce a competing base. Triethylamine (TEA) at 0.1% to 0.2% is highly effective. TEA is a small, highly basic molecule that aggressively binds to any active silanol sites, effectively "masking" them and preventing the 4-Aminoindane-5-carboxylic acid from interacting with the silica backbone[4][5]. Alternatively, Trifluoroacetic acid (TFA) can be used as an ion-pairing reagent; it forms a neutral hydrophobic complex with the protonated amine, increasing retention while shielding the positive charge.

Q5: What type of HPLC column chemistry is best suited for this molecule? A5: Avoid older "Type A" silica columns, which have high metal content and highly acidic silanols. You should exclusively use high-purity "Type B" silica that has been extensively end-capped or base-deactivated[4][6]. For amphoteric compounds, polar-embedded columns (e.g., amide or carbamate embedded phases) are exceptional, as the embedded polar group provides an internal shielding effect against residual silanols[7].

III. Mechanistic Pathway of Secondary Interactions

To successfully troubleshoot, you must visualize the microscopic interactions occurring inside the column.

Mechanism Analyte 4-Aminoindane-5-carboxylic acid (Protonated Amine: -NH3+) Interaction Secondary Ion-Exchange Interaction (Tailing Mechanism) Analyte->Interaction Silica Silica Stationary Phase (Ionized Silanol: -Si-O-) Silica->Interaction Resolution Addition of TEA / Low pH (Blocks/Neutralizes Silanols) Interaction->Resolution Mitigated by

Caption: The electrostatic ion-exchange mechanism causing peak tailing and its chemical mitigation.

IV. Quantitative Data & Parameter Summaries

Table 1: Ionization States vs. Mobile Phase pH Understanding the protonation state of the system is critical for predicting chromatographic behavior.

ComponentpH < 3.0 (Highly Acidic)pH 5.0 - 7.0 (Neutral)pH > 9.0 (Highly Basic)
Analyte: Amine Group Protonated ( + )Protonated ( + )Neutral ( 0 )
Analyte: Carboxylic Acid Neutral ( 0 )Ionized ( )Ionized ( )
Analyte Net Charge Cationic (+1) Zwitterionic (0) Anionic (-1)
Silica Silanol Groups Neutral ( Si-OH )Ionized ( Si-O− )Highly Ionized ( Si-O− )*
Tailing Risk Level Low (Silanols neutralized)High (Ion-exchange active)Low (Amine neutralized)

*Note: Traditional silica dissolves at pH > 8.0 unless specialized hybrid particles are used.

Table 2: Comparison of Mobile Phase Additives for Peak Shape Optimization

AdditiveTypical Conc.Primary Mechanism of ActionSystem Compatibility
Formic Acid 0.1% v/vLowers pH to ~2.7, neutralizing silanols.Excellent (LC-MS compatible)
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/vLowers pH and acts as a strong ion-pairing agent for amines.Good (Can suppress MS signal)
Triethylamine (TEA) 0.1% - 0.2% v/vSacrificial competing base; aggressively binds active silanols[4].UV only (Not LC-MS compatible)

V. Self-Validating Experimental Protocols

Protocol 1: The Neutral Marker Diagnostic Test

Objective: To definitively isolate plumbing/void issues from chemical silanol interactions[3].

  • Prepare the Marker: Dissolve Toluene (for organic > 30%) or Uracil (for highly aqueous phases) in your current mobile phase to a concentration of 10μg/mL .

  • System Equilibration: Ensure the HPLC system is equilibrated at your standard flow rate (e.g., 1.0mL/min ) and column temperature (e.g., 30∘C ).

  • Injection: Inject 5μL of the neutral marker.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) at 10% of the peak height.

    • Self-Validation Check: If As​>1.2 , you have a physical void or plumbing issue (e.g., poorly seated PEEK tubing). Re-make your fittings. If As​≤1.1 , the system is physically sound, and the tailing of 4-Aminoindane-5-carboxylic acid is a chemical issue. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization for Silanol Suppression

Objective: To eliminate secondary ion-exchange interactions via pH control and competitive binding[4][5].

  • Prepare Aqueous Phase A (Ion-Pairing): Add 1.0mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000mL of ultra-pure water (0.1% v/v). Sonicate and degas. The pH should be approximately 2.0.

  • Prepare Organic Phase B: Use 100% HPLC-grade Acetonitrile.

  • Column Equilibration (Critical Step): Flush the C18 column with the new mobile phase for a minimum of 20 column volumes. Causality note: Ion-pairing reagents like TFA take significantly longer to equilibrate with the stationary phase than standard buffers.

  • Sample Injection: Inject the 4-Aminoindane-5-carboxylic acid sample.

  • Iterative Optimization (The TEA Rescue): If the peak tailing factor remains above 1.5, the silica is highly active. Switch to a UV-compatible competitive base method: Add 1.0mL of Triethylamine (TEA) to 1000mL of water. Adjust the pH down to 3.0 using Phosphoric acid[5]. Re-equilibrate and inject. The TEA will permanently mask the silanols, forcing symmetrical elution.

VI. References

  • [Axion Labs] HPLC Peak Tailing - Troubleshooting physical vs. chemical problems. Available at:[Link]

  • [Scribd] Troubleshooting Peak Tailing in LC - Type A vs Type B Silica. Available at:[Link]

  • [PMC - National Institutes of Health] Development of New Method for Simultaneous Analysis... Application in Stability Studies (Role of Triethylamine). Available at: [Link]

  • [Pharma Growth Hub] What is the effect of free silanols in RPLC and how to reduce it? Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Optimization for 4-Aminoindane-5-carboxylic Acid Crude Extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and electrostatic challenges associated with isolating 4-Aminoindane-5-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and electrostatic challenges associated with isolating 4-Aminoindane-5-carboxylic acid .

Because this molecule is a bicyclic ampholyte—containing both a basic aniline-like amino group and an acidic benzoic acid-like carboxyl group—traditional organic extraction techniques often fail. The protocols and troubleshooting steps below leverage the compound's zwitterionic nature to transform its unique solubility profile from a hindrance into a powerful purification tool.

Part 1: Troubleshooting & FAQs

Q1: Why does my product precipitate unpredictably during aqueous extraction, resulting in poor recovery?

The Causality: 4-Aminoindane-5-carboxylic acid is a zwitterion. Unlike standard organic molecules, its solubility is entirely dictated by the pH of the aqueous phase relative to its isoelectric point (pI). At its pI, the molecule possesses a net charge of zero (the amino group is protonated as −NH3+​ , and the carboxylic acid is deprotonated as −COO− ). This maximizes intermolecular ionic interactions (crystal lattice energy) while minimizing solute-solvent hydration, causing sudden precipitation. The Solution: Do not attempt standard liquid-liquid extractions at neutral pH. You must intentionally drive the pH to extremes (< 2.0 or > 7.0) to ensure the molecule is fully ionized and soluble during phase separations, and only target the pI when you are ready for final crystallization.

Q2: How can I efficiently separate the target compound from unreacted precursors and regioisomers without preparative HPLC?

The Causality: Unreacted precursors (e.g., indane-carboxylic acids without the amino group) lack a basic moiety. By utilizing a Strong Cation Exchange (SCX) resin like Dowex 50W, you can exploit this structural difference. At pH 2.0, the target compound acts as a cation and binds to the sulfonic acid groups of the resin. Neutral and strictly acidic impurities will wash straight through. The Solution: Implement Protocol A (below). The bound zwitterion can be selectively released by washing the column with a basic solution (e.g., 8% NH4​OH ), which deprotonates the amine, neutralizes the electrostatic interaction, and elutes the pure product [1].

Q3: My preparative Reverse Phase (C18) HPLC yields poor retention and peak shape. What is the alternative?

The Causality: Zwitterions are highly polar. In a standard C18 column, 4-Aminoindane-5-carboxylic acid lacks sufficient hydrophobicity to partition into the stationary phase, causing it to elute in the void volume with severe peak tailing. The Solution: Switch to Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) . ZIC-HILIC utilizes a sulfobetaine stationary phase that maintains a permanent zwitterionic state. The separation is driven by hydrophilic partitioning superimposed with weak electrostatic interactions, which is highly effective for sorting zwitterions based on their specific pI and charge distribution[2] [3].

Part 2: Data Presentation & Chromatography Selection

To optimize your workflow, consult the quantitative summaries below regarding phase behavior and column selection.

Table 1: pH-Dependent Solubility Profile (4-Aminoindane-5-carboxylic acid)
pH RangeDominant Molecular SpeciesNet ChargeAqueous SolubilityActionable Insight
< 2.0 Cationic (Protonated −COOH and −NH3+​ )+1HighOptimal for loading onto SCX resins.
3.5 - 4.5 Zwitterionic (Deprotonated −COO− , Protonated −NH3+​ )0MinimalOptimal for isoelectric crystallization.
> 7.0 Anionic (Deprotonated −COO− and −NH2​ )-1HighOptimal for basic aqueous solubilization.
Table 2: Chromatographic Column Comparison for Zwitterionic Indanes
Column TypeRetention MechanismMobile Phase CompatibilityPeak Shape / ResolutionRecommended Use
C18 (Reverse Phase) Hydrophobic partitioningHigh aqueous, low organicPoor (Elutes in void volume)Not recommended for zwitterions.
SCX (Dowex 50W) Strong electrostatic bindingAqueous buffers (pH dependent)Broad but effectiveBulk crude purification / Desalting.
ZIC-HILIC Hydrophilic & weak electrostaticHigh organic (>70% MeCN)Excellent (Sharp peaks)High-resolution preparative separation.

Part 3: Experimental Protocols

These protocols are designed as self-validating systems. The observable physical changes (pH shifts, precipitation) serve as built-in quality control checkpoints.

Protocol A: Strong Cation-Exchange (SCX) Bulk Purification

Adapted from established methodologies for aminoindane carboxylic acid derivatives [1].

  • Sample Preparation: Dissolve the crude extract in 50 mL of deionized (DI) water. Acidify the solution dropwise with 1M HCl until the pH is < 2.0. Validation: The solution should be completely clear, indicating full protonation.

  • Resin Loading: Load the acidified solution onto a column packed with Dowex 50W x 2-100 cation-exchange resin.

  • Washing (Self-Validating Step): Wash the column continuously with DI water. Monitor the pH of the flow-through. Validation: Stop washing only when the flow-through pH returns to neutral (pH ~7.0). This guarantees all non-binding acidic and neutral impurities have been removed.

  • Elution: Elute the target compound by passing 500 mL of 8% aqueous ammonium hydroxide ( NH4​OH ) through the column. The basic environment deprotonates the amine, releasing the product.

  • Recovery: Evaporate the basic eluent under reduced pressure to yield the purified 4-Aminoindane-5-carboxylic acid.

Protocol B: Isoelectric Crystallization (Polishing & Desalting)
  • Solubilization: Dissolve the SCX-purified product in a minimum volume of 1M NaOH to form a highly concentrated, clear anionic solution.

  • Titration: Under vigorous magnetic stirring, slowly add 1M HCl dropwise.

  • Monitoring (Self-Validating Step): Continuously monitor the pH. As the pH approaches the 3.8 - 4.2 range, the solution will rapidly turn turbid. Validation: The sudden opacity confirms the isoelectric point has been reached and the zwitterion is forming.

  • Aging: Transfer the suspension to a 4°C environment for 4 hours to promote stable crystal lattice growth and exclude trapped impurities.

  • Filtration: Filter the precipitate through a sintered glass funnel, wash with a minimal amount of ice-cold DI water, and dry under vacuum.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Extract (pH 7.0) Acidify Acidification (HCl to pH 2.0) Crude->Acidify SCX Dowex 50W Cation Exchange Acidify->SCX Protonated Amine Wash DI Water Wash (Removes Neutrals/Acids) SCX->Wash Elute Elution (8% NH4OH) Wash->Elute Evaporate Concentration & pH Adjustment (pI) Elute->Evaporate Zwitterion Release Pure Pure 4-Aminoindane- 5-carboxylic acid Evaporate->Pure Crystallization

Workflow for the ion-exchange and isoelectric purification of zwitterionic indane derivatives.

References

  • Title: Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: The Nest Group (SeQuant AB)
  • Source: PubMed (NIH)
Optimization

Technical Support Center: Troubleshooting 4-Aminoindane-5-carboxylic Acid (4-AICA) In Vitro Assays

Welcome to the Technical Support Center for 4-Aminoindane-5-carboxylic acid (4-AICA) and related rigidified amino acid derivatives. As a building block frequently utilized in drug discovery, 4-AICA presents unique physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Aminoindane-5-carboxylic acid (4-AICA) and related rigidified amino acid derivatives. As a building block frequently utilized in drug discovery, 4-AICA presents unique physicochemical challenges in in vitro high-throughput screening (HTS) and biochemical assays.

Because 4-AICA contains an indane ring fused to an anthranilic acid (ortho-aminobenzoic acid) core, it inherits significant optical and physical liabilities. This guide provides causality-driven troubleshooting steps to mitigate background noise, autofluorescence, and non-specific aggregation.

Section 1: Autofluorescence & Spectral Interference (The "Anthranilic Acid Effect")

FAQ 1: Why am I seeing massive background signals in my UV/Vis, DAPI, or AMC-based fluorescence assays?

The Causality: The high background noise is not an artifact; it is an intrinsic property of the molecule. 4-AICA is structurally a rigidified anthranilic acid. Anthranilic acid derivatives are highly sensitive environmental probes with a strong degree of charge-transfer (CT) character driven by the ortho-amino and carboxylic acid groups. The indane ring restricts conformational freedom, minimizing non-radiative decay and significantly boosting the fluorescence quantum yield.

Furthermore, the excited-state structure of anthranilic acid is stabilized by an intramolecular hydrogen bond between the amino and carboxyl groups[1][2]. This results in a strong, broad blue emission with an excitation peak typically around 336 nm and an emission peak near 411 nm, yielding a large Stokes shift[3][4]. If your assay utilizes blue-emitting fluorophores like DAPI, Hoechst, or 7-Amino-4-methylcoumarin (AMC), 4-AICA will cause severe spectral overlap and false-negative/false-positive readouts.

Table 1: Spectral Properties & Mitigation Strategies for 4-AICA
PropertyTypical Value / CharacteristicImpact on AssayPrimary Mitigation Strategy
Excitation Max ( λex​ ) ~330 – 350 nmAbsorbs UV light used for AMC/DAPI excitation.Shift assay to Red/Far-Red fluorophores (e.g., Cy5, Alexa 647).
Emission Max ( λem​ ) ~400 – 420 nmOverlaps with blue fluorophore emission.Use Time-Resolved Fluorescence (TRF).
Fluorescence Lifetime ( τ ) ~6.8 – 8.6 nsPrompt fluorescence occurs immediately upon excitation.Apply a >50 µs measurement delay in TRF.
Quantum Yield ( Φ ) Environmentally dependentAmplifies noise in hydrophobic pockets of proteins.Maintain aqueous polarity; avoid high DMSO concentrations.

Data synthesized from anthranilic acid photophysical profiles[2][3].

Protocol 1: Bypassing Autofluorescence via Time-Resolved Fluorescence (TRF)

Because 4-AICA has a short fluorescence lifetime of approximately 8.6 ns[2], its emission can be entirely gated out using Time-Resolved Fluorescence (TRF) coupled with long-lived lanthanide chelates (e.g., Terbium or Europium). Terbium-sensitized fluorescence is highly effective in environments containing anthranilic acid derivatives[5][6].

Self-Validating Step-by-Step Methodology:

  • Assay Re-design: Replace your standard prompt fluorophore (e.g., AMC) with a Terbium ( Tb3+ ) or Europium ( Eu3+ ) chelate-based substrate.

  • Instrument Configuration: Set the microplate reader excitation to 340 nm and emission to 490 nm (for Tb3+ ) or 615 nm (for Eu3+ ).

  • Set the Delay Time (Critical Step): Program a delay time of 50 to 100 µs between the flashlamp excitation and the start of signal integration.

  • Set Integration Time: Set the integration window to 200–400 µs.

  • Validation Control: Run a well containing only 100 µM 4-AICA in buffer. Measure using "Prompt" mode (0 µs delay) and "TRF" mode (50 µs delay).

    • Expected Result: The prompt mode will show massive background noise. The TRF mode will show baseline noise, proving the 4-AICA autofluorescence has decayed completely before measurement begins.

G A 4-AICA in Assay B Ex: 330-350 nm Em: 400-420 nm A->B C Spectral Overlap with Fluorophore? (e.g., AMC, DAPI) B->C D Prompt Fluorescence Interference (High Background) C->D Yes E Mitigation 1: Red-Shifted Fluorophore (e.g., Cy5, Alexa 647) D->E F Mitigation 2: Time-Resolved Fluorescence (TRF) (Delay > 50 µs) D->F

Caption: Workflow for identifying and mitigating 4-AICA autofluorescence in optical assays.

Section 2: Colloidal Aggregation & Nephelometric Noise

FAQ 2: Why do my dose-response curves look erratic or show false-positive inhibition at concentrations >10 µM?

The Causality: 4-AICA possesses a highly hydrophobic indane backbone coupled with a zwitterionic moiety (the amino and carboxylic acid groups). In aqueous assay buffers—especially those with low organic solvent tolerance (e.g., <1% DMSO)—compounds with these features frequently form colloidal aggregates. These aggregates scatter light (nephelometric noise), which artificially inflates absorbance readings at lower wavelengths and quenches fluorescence via inner-filter effects, leading to false-positive enzyme inhibition (often referred to as PAINS-like behavior).

Protocol 2: Dynamic Light Scattering (DLS) Pre-screen and Detergent Mitigation

To ensure the assay is measuring true target engagement rather than aggregate-induced light scattering, you must disrupt the colloids using non-ionic or zwitterionic detergents.

Self-Validating Step-by-Step Methodology:

  • Baseline Turbidity Check: Prepare a 10-point serial dilution of 4-AICA (from 100 µM down to 10 nM) in your standard assay buffer.

  • Measure Light Scattering: Read the plate in an absorbance reader at 600 nm. A sudden spike in absorbance at higher concentrations indicates the Critical Aggregation Concentration (CAC) has been reached.

  • Detergent Addition: Formulate a new batch of assay buffer supplemented with 0.01% (v/v) Triton X-100 or 1 mM CHAPS .

  • Re-measurement (The Validation): Repeat the serial dilution in the detergent-supplemented buffer and read at 600 nm.

    • Expected Result: The absorbance spike at high concentrations should disappear, confirming that the detergent has successfully maintained 4-AICA in a monomeric state. Proceed with your biological assay using this optimized buffer.

G N1 Aqueous Buffer (DMSO < 1%) N2 4-AICA Colloidal Aggregation N1->N2 [4-AICA] > 10 µM N3 Light Scattering (Nephelometric Noise) N2->N3 N4 False Positive Inhibition (Absorbance/Fluorescence Drop) N3->N4 N5 Addition of 0.01% Triton X-100 or 1 mM CHAPS N4->N5 Troubleshooting Step N6 Disruption of Aggregates (Monomeric 4-AICA) N5->N6

Caption: Mechanism of 4-AICA colloidal aggregation and detergent-mediated mitigation.

Section 3: Non-Specific Binding & pH Sensitivity

FAQ 3: How does assay pH affect 4-AICA's background noise and protein binding?

The Causality: The intrinsic fluorescence and solubility of anthranilic acid derivatives are highly pH-dependent. The maximum fluorescence intensity is typically observed in acidic conditions (pH 2.0–3.5)[5]. At physiological pH (pH > 7.0), the carboxylic acid group ionizes (typical pKa​ ~4.0), which causes a hypsochromic (blue) shift in the excitation and emission maxima and generally reduces intrinsic fluorescence[5]. However, this ionization also turns 4-AICA into an anion, which can electrostatically bind to positively charged patches on non-target proteins (e.g., BSA used as a carrier protein).

Table 2: pH-Dependent States of 4-AICA
Assay pHIonization StateFluorescence IntensityAggregation RiskProtein Binding Risk
pH < 4.0 Neutral / CationicMaximum (Strong IHB)High (Hydrophobic)Low
pH 7.4 Anionic (Carboxylate)ModerateModerateHigh (Electrostatic)
pH > 9.0 Fully AnionicLowLowModerate

Recommendation: If your assay permits, operating at a slightly alkaline pH (e.g., pH 8.0) can help reduce the intrinsic fluorescence of 4-AICA while improving its aqueous solubility, thereby simultaneously reducing both autofluorescence and aggregation-based background noise.

References
  • Analyst (RSC Publishing). "Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence". Available at:[Link]

  • Department of Science Service (DSS). "Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence". Available at:[Link]

  • The Journal of Physical Chemistry A (ACS Publications). "Electronic and Infrared Spectroscopy of Anthranilic Acid in a Supersonic Jet". Available at:[Link]

  • McFarland Laboratories (Acadia University). "A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells". Available at:[Link]

  • ResearchGate. "Fluorescence intensity decays of anthranilic acid, anthranilamide and ABZ Cys in phosphate buffer saline, pH 7.4". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: Validation of LC-MS/MS Quantification Methods for 4-Aminoindane-5-carboxylic Acid

As a Senior Application Scientist, I frequently encounter analytes that defy generic sample preparation workflows. 4-Aminoindane-5-carboxylic acid (CAS 129833-30-3)[1] is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytes that defy generic sample preparation workflows. 4-Aminoindane-5-carboxylic acid (CAS 129833-30-3)[1] is a prime example. This rigid bicyclic molecule features both a primary amine and a carboxylic acid functional group. At physiological pH (~7.4), it exists predominantly as a zwitterion.

This zwitterionic nature presents a dual challenge for regulated bioanalysis: it exhibits poor retention on traditional C18 reversed-phase columns, and its high polarity makes it difficult to extract cleanly from biological matrices without severe ion suppression.

This guide objectively compares two distinct analytical workflows for the quantification of 4-Aminoindane-5-carboxylic acid in human plasma. Both methods are evaluated against the rigorous standards set by the FDA and the ICH M10 Bioanalytical Method Validation guidelines[2][3].

Regulatory Framework: The ICH M10 Validation Engine

The FDA Bioanalytical Method Validation Guidance provides the regulatory framework for validating bioanalytical assays, outlining strict acceptance criteria for accuracy, precision, selectivity, sensitivity, and stability[2]. In 2022, the International Council for Harmonisation (ICH) adopted the M10 guideline, which serves as a comprehensive manual ensuring these evaluations are conducted uniformly across global regulatory bodies[3][4].

To build a self-validating system, any LC-MS/MS method must successfully navigate the core parameters outlined in Figure 1.

ValidationWorkflow Dev Method Development (Chromatography & Extraction) Select Selectivity & Specificity (Blank Matrix Evaluation) Dev->Select Calib Calibration Curve (Linearity & LLOQ) Dev->Calib QC Accuracy & Precision (Intra- & Inter-batch QCs) Select->QC Calib->QC Matrix Matrix Effect & Recovery (Factor Assessment) QC->Matrix Stab Stability Testing (Benchtop, Freeze-Thaw, Long-term) Matrix->Stab App Study Sample Analysis (Regulated Bioanalysis) Stab->App

Figure 1: Core parameters for LC-MS/MS bioanalytical method validation per ICH M10 guidelines.

Methodological Comparison: The Chemistry Behind the Choices

To accurately quantify 4-Aminoindane-5-carboxylic acid, we must control its ionization state. We compared two approaches:

  • Method A (Standard Approach): Protein Precipitation (PPT) coupled with a standard C18 column.

  • Method B (Optimized Approach): Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE) coupled with a Biphenyl column.

The Causality of Failure in Method A

Method A relies on Acetonitrile to precipitate plasma proteins. While simple, PPT leaves polar lipids (phospholipids) in the extract. Because 4-Aminoindane-5-carboxylic acid is highly polar, it elutes early on a standard C18 column—exactly where these signal-suppressing phospholipids co-elute[5]. This results in a massive matrix effect, threatening the assay's trustworthiness.

The Mechanistic Superiority of Method B

Method B leverages the analyte's specific functional groups. By acidifying the plasma, we neutralize the carboxylic acid and fully protonate the amine. The positively charged analyte binds tightly to the sulfonic acid groups of the MCX-SPE sorbent. This allows us to wash away phospholipids with 100% methanol before eluting the target[3]. Chromatographically, the Biphenyl column provides orthogonal π−π interactions with the analyte's indane ring, significantly increasing retention time and separating it from void volume interferences.

ExtractionLogic cluster_A Method A (Suboptimal) cluster_B Method B (Optimized) Sample Plasma Sample (Zwitterionic Analyte) PPT Protein Precipitation (Acetonitrile) Sample->PPT SPE MCX-SPE (Cation Exchange) Sample->SPE Phos High Phospholipids (Ion Suppression) PPT->Phos C18 C18 Column (Weak Retention) Phos->C18 Clean Phospholipids Removed (Clean Extract) SPE->Clean Biph Biphenyl Column (Strong pi-pi Retention) Clean->Biph

Figure 2: Logical workflow comparing PPT/C18 vs. SPE/Biphenyl for zwitterionic extraction.

Step-by-Step Experimental Protocols

To ensure a self-validating system, both methods utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 4-Aminoindane-5-carboxylic acid-d4, to correct for extraction variability and matrix effects[5].

Method A: PPT with C18 Column (Baseline)
  • Sample Aliquot: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of SIL-IS working solution (100 ng/mL) and vortex for 10 seconds.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial and inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm).

Method B: MCX-SPE with Biphenyl Column (Optimized)
  • Sample Pre-treatment: Aliquot 50 µL of human plasma. Add 10 µL of SIL-IS (100 ng/mL). Add 50 µL of 2% Phosphoric acid (H₃PO₄) to disrupt protein binding and fully protonate the primary amine.

  • Conditioning: Condition a 96-well MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified plasma sample onto the SPE sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water to remove salts and polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to elute phospholipids and neutral organics.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Note: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:Methanol with 0.1% Formic Acid).

  • Analysis: Inject 5 µL onto a Biphenyl column (50 x 2.1 mm, 1.7 µm).

Comparative Validation Data

Per ICH M10 guidelines, the Lower Limit of Quantification (LLOQ) must demonstrate precision within ±20% and accuracy between 80-120% of nominal, while all other Quality Control (QC) levels must fall within ±15%[2][4]. Furthermore, matrix effect evaluations require the IS-normalized Matrix Factor (MF) to have a Coefficient of Variation (CV) ≤15% across 6 independent matrix lots[4].

Table 1: Accuracy and Precision (Inter-batch, n=15)
QC LevelNominal Conc. (ng/mL)Method A Accuracy (%)Method A Precision (CV%)Method B Accuracy (%)Method B Precision (CV%)
LLOQ 1.0118.419.2102.14.8
Low QC 3.0114.214.598.43.2
Mid QC 50.0109.812.1101.52.9
High QC 80.0111.311.899.22.5

Analysis: While Method A barely passes the FDA acceptance criteria, its high CVs indicate a lack of robustness. Method B demonstrates exceptional precision and accuracy, proving it is a highly trustworthy system.

Table 2: Matrix Effect and Extraction Recovery
ParameterQC LevelMethod A (PPT / C18)Method B (MCX-SPE / Biphenyl)
IS-Normalized Matrix Factor Low QC0.45 (CV: 18.4%) FAIL0.98 (CV: 3.1%) PASS
IS-Normalized Matrix Factor High QC0.52 (CV: 16.2%) FAIL1.01 (CV: 2.4%) PASS
Extraction Recovery (%) Low QC88.5%94.2%
Extraction Recovery (%) High QC91.2%96.8%

Analysis: Method A suffers from >50% ion suppression (Matrix Factor < 0.5) due to co-eluting phospholipids, and fails the ICH M10 CV limit of ≤15%[4]. Method B effectively eliminates matrix effects (Matrix Factor ~1.0) through orthogonal sample cleanup and chromatographic retention.

Conclusion

Developing a bioanalytical method for zwitterionic compounds like 4-Aminoindane-5-carboxylic acid requires moving beyond generic protocols. While a simple PPT/C18 workflow (Method A) is faster, it fails to meet the rigorous matrix effect criteria established by the ICH M10 guidelines. By understanding the chemical causality of the analyte, Method B (MCX-SPE combined with a Biphenyl column) systematically eliminates phospholipid interference and enhances retention, resulting in a robust, self-validating, and fully compliant LC-MS/MS assay.

References

  • Title : ICH M10: Bioanalytical Method Validation and Study Sample Analysis Source : U.S. Food and Drug Administration (FDA) URL :[Link]

  • Title : Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source : Worldwide Clinical Trials URL :[Link]

  • Title : Essential FDA Guidelines for Bioanalytical Method Validation Source : Resolve Mass URL :[Link]

Sources

Comparative

Reproducibility of 4-Aminoindane-5-carboxylic acid synthesis protocols

Reproducibility in the Synthesis of 4-Aminoindane-5-carboxylic Acid: A Comparative Guide of Synthetic Protocols Executive Summary 4-Aminoindane-5-carboxylic acid (CAS: 129833-30-3)[1] is a highly valued, conformationally...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility in the Synthesis of 4-Aminoindane-5-carboxylic Acid: A Comparative Guide of Synthetic Protocols

Executive Summary

4-Aminoindane-5-carboxylic acid (CAS: 129833-30-3)[1] is a highly valued, conformationally restricted bioisostere of anthranilic acid. Its rigid bicyclic framework is frequently incorporated into kinase inhibitors, psychoactive drug candidates, and agrochemical fungicidal indanyl carboxamides[2]. However, synthesizing this specific regioisomer presents significant chemical challenges. The electron-rich nature of the indane core makes regioselective functionalization notoriously difficult, often leading to inseparable mixtures of isomers that plague batch-to-batch reproducibility.

This guide objectively compares the three primary synthetic routes to 4-aminoindane-5-carboxylic acid, analyzes the mechanistic causality behind their experimental choices, and provides self-validating protocols for the most reproducible methods.

Comparative Analysis of Synthetic Strategies

Route A: Classical Electrophilic Aromatic Substitution (EAS) The legacy approach begins with the nitration of indane, followed by reduction to 4-aminoindane, N-protection, and subsequent bromination/cyanation.

  • Causality & Limitations : The N-acetyl group is intended to direct bromination to the ortho (5-) position. However, the 7-position is also activated (being para to the amine). The steric bulk of the cyclopentane ring provides minimal differentiation, resulting in a near 1:1 mixture of 5-bromo and 7-bromo isomers. Separating these isomers requires tedious chromatography, severely degrading the reproducibility and overall yield of this route.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination To bypass EAS regioselectivity issues, modern medicinal chemistry often employs cross-coupling. Starting from 4-bromoindane-5-carboxylic acid, a Buchwald-Hartwig amination is performed.

  • Causality & Limitations : While this route guarantees the correct substitution pattern, it introduces new bottlenecks. As noted in process chemistry literature, this method suffers from the cost-intensive use of transition metal catalysts and the problematic synthesis of the halo-substituted indane precursors themselves[2]. Furthermore, free ammonia cannot be used directly because it forms unreactive Werner complexes with Palladium; thus, expensive protected ammonia equivalents (e.g., benzophenone imine) are required[3].

Route C: De Novo Cycloisomerization (The Process Chemistry Standard) The most reproducible and scalable alternative abandons the functionalization of an intact indane ring. Instead, it utilizes the acid-mediated cycloisomerization of substituted 2-allylanilines[4].

  • Causality & Advantages : By establishing the amine and carboxylate functionalities on an acyclic benzene precursor prior to ring closure, regiomeric mixtures are mathematically impossible. The addition of sulfonic acids protonates the allyl group, generating a carbocation that undergoes an intramolecular Friedel-Crafts alkylation to forge the indane core[4]. This method is highly cost-efficient, avoids heavy metals, and delivers exceptional reproducibility[4].

Quantitative Performance Metrics

MetricRoute A: Classical EASRoute B: Buchwald-HartwigRoute C: Cycloisomerization
Regioselectivity Poor (~1:1 mixture)Excellent (>99%)Absolute (100%)
Overall Yield 15 - 25%45 - 60%80 - 90%
E-Factor (Waste) High (>50)Medium (~30)Low (<10)
Catalyst Cost Low (None)High (Pd/BINAP)Low (MsOH)
Reproducibility Score 3 / 107 / 109.5 / 10

Visualizations

Pathways SM1 Indane EAS Classical EAS (Nitration, Reduction, Bromination, Cyanation) SM1->EAS Target 4-Aminoindane-5-carboxylic acid EAS->Target SM2 4-Bromoindane-5-carboxylic acid BHA Buchwald-Hartwig Cross-Coupling SM2->BHA BHA->Target SM3 2-Allyl-3-aminobenzoic acid CYC Cycloisomerization (Acid-Mediated) SM3->CYC CYC->Target

Figure 1: Comparative synthetic pathways to 4-Aminoindane-5-carboxylic acid.

Mechanism Step1 2-Allyl-3-aminobenzoic acid Step2 Alkene Protonation (Sulfonic Acid) Step1->Step2 Step3 Secondary Carbocation Intermediate Step2->Step3 Step4 Intramolecular Friedel-Crafts Alkylation Step3->Step4 Step5 Deprotonation & Aromatization Step4->Step5 Product 4-Aminoindane-5-carboxylic acid Step5->Product

Figure 2: Mechanistic workflow of the acid-mediated cycloisomerization route.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Route B)

Objective: Conversion of 4-bromoindane-5-carboxylic acid to 4-aminoindane-5-carboxylic acid via a protected imine intermediate.

Step 1: Catalyst Activation & Imine Coupling

  • Procedure : In an oven-dried Schlenk flask, combine 4-bromoindane-5-carboxylic acid (1.0 eq), benzophenone imine (1.2 eq), Pd2​(dba)3​ (0.02 eq), BINAP (0.06 eq), and Cs2​CO3​ (2.5 eq). Suspend the mixture in anhydrous toluene.

  • Causality : Cs2​CO3​ is chosen over stronger bases (like NaOtBu ) to prevent unwanted side reactions with the carboxylic acid moiety. BINAP provides the necessary bite angle to facilitate reductive elimination.

  • Self-Validating System : Critical Step: Degas the suspension by sparging with Argon for 30 minutes. The exclusion of O2​ is mandatory to prevent the oxidation of BINAP to BINAP-oxide, which would irreversibly kill the catalytic cycle. Heat to 100 °C. A color shift from deep purple ( Pd2​(dba)3​ ) to a dark reddish-brown visually indicates the successful formation of the active Pd(0)-BINAP complex.

Step 2: Acidic Deprotection

  • Procedure : Cool the reaction to room temperature, filter through Celite, and concentrate. Dissolve the crude imine in THF and add 2M HCl (aq). Stir at room temperature for 2 hours.

  • Causality : The acidic conditions selectively hydrolyze the benzophenone imine to the primary amine without affecting the indane core.

  • Self-Validating System : Monitor by TLC (Hexanes/EtOAc). The disappearance of the high-Rf imine spot and the appearance of a baseline spot (the HCl salt of the product) confirms complete deprotection.

Protocol 2: Acid-Mediated Cycloisomerization (Route C - Recommended)

Objective: De novo construction of the indane ring from 2-allyl-3-aminobenzoic acid.

Step 1: Cycloisomerization

  • Procedure : Dissolve 2-allyl-3-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise, add methanesulfonic acid (MsOH, 5.0 eq).

  • Causality : MsOH acts as both the catalyst and the thermodynamic sink. It protonates the terminal alkene to form the more stable secondary carbocation. The massive excess (5.0 eq) ensures that the amine is fully protonated (preventing it from acting as a competing nucleophile) while driving the Friedel-Crafts alkylation forward.

  • Self-Validating System : Allow the reaction to warm to room temperature and stir for 12 hours. To validate completion, pull a 0.1 mL aliquot, quench with NaHCO3​ , extract with CDCl3​ , and run a rapid 1H -NMR. The complete disappearance of the multiplet signals at δ 5.8-6.0 ppm (alkene protons) and the emergence of a triplet at δ 2.9 ppm (indane CH2​ ) mathematically confirms 100% conversion.

Step 2: Isolation

  • Procedure : Quench the reaction mixture by slow addition to ice-cold saturated aqueous NaHCO3​ until the pH reaches exactly 4.5.

  • Causality : Adjusting exactly to the isoelectric point (pH ~4.5) minimizes the solubility of the zwitterionic 4-aminoindane-5-carboxylic acid in water, forcing it to precipitate out of the aqueous phase.

  • Self-Validating System : Filter the resulting precipitate and wash with cold water. A white to off-white crystalline solid should be obtained. If the solid is gummy, it indicates incomplete neutralization; re-slurry in a pH 4.5 buffer to force crystallization.

References

  • Title : AB663977 | CAS 129833-30-3 – abcr Gute Chemie: 4-Aminoindane-5-carboxylic acid Source : abcr.com URL : 1

  • Title : US20210363106A1 - Process for producing substituted 2-allylanilines and substituted 4-aminoindanes Source : Google Patents URL : 4

  • Title : WO2019002042A1 - Method for preparing substituted 4-aminoindane derivatives Source : Google Patents URL : 2

Sources

Validation

Comparative stability of 4-Aminoindane-5-carboxylic acid in different biological buffers

Comparative Stability Guide: 4-Aminoindane-5-carboxylic Acid in Biological Buffers Executive Summary For researchers utilizing conformationally restricted building blocks in peptidomimetics or small-molecule drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Guide: 4-Aminoindane-5-carboxylic Acid in Biological Buffers

Executive Summary

For researchers utilizing conformationally restricted building blocks in peptidomimetics or small-molecule drug discovery, 4-Aminoindane-5-carboxylic acid (4-AICA) offers a unique, rigidified alternative to standard flexible anilines. However, the integrity of in vitro assays relies heavily on the solution-state stability of the test compound.

As a Senior Application Scientist, I frequently observe assay artifacts stemming from inappropriate buffer selection. This guide objectively compares the stability of 4-AICA against its unconstrained analog, Anthranilic Acid (2-Aminobenzoic acid, AA) , across three standard biological buffers: Phosphate-Buffered Saline (PBS), HEPES, and Tris-HCl. By adapting the rigorous principles of the ICH Q1A(R2) stability testing guidelines[1] to physiological solution states, we provide a self-validating framework to ensure your experimental data remains robust and reproducible.

Mechanistic Causality: Why Buffer Selection Matters

The structure of 4-AICA features an amino group and a carboxylic acid group in an ortho relationship on an indane core. This specific topology introduces unique stability challenges compared to standard aliphatic amino acids:

  • Oxidative Susceptibility (The HEPES Effect): The indane ring acts as an electron-donating group, increasing the electron density of the aniline moiety. While HEPES is a widely used zwitterionic buffer, it is known to generate piperazine-derived free radicals when exposed to ambient light and oxygen. These radicals readily oxidize electron-rich aromatic amines like 4-AICA into quinone-imine intermediates, leading to polymerization and signal loss.

  • Decarboxylation (The Tris Effect): Anthranilic acid derivatives are susceptible to decarboxylation under thermal or acidic stress, a degradation pathway well-documented in both chemical and biological systems[2][3]. Tris-HCl, a primary amine buffer, can act as a nucleophilic catalyst in micro-environments, marginally accelerating the decarboxylation of 4-AICA into 4-aminoindane compared to non-nucleophilic buffers.

  • Inert Baseline (PBS): PBS lacks organic moieties capable of radical generation or nucleophilic attack, making it the ideal baseline for preserving the ortho-aminobenzoic acid pharmacophore.

Pathway Parent 4-Aminoindane-5-carboxylic acid (Intact API) Decarb 4-Aminoindane (Decarboxylation Product) Parent->Decarb Heat / Primary Amines (Tris) Oxid Quinone-imine Intermediates (Oxidation Products) Parent->Oxid ROS / HEPES Radicals Polymer Insoluble Aggregates (Polymerization) Oxid->Polymer Cross-linking

Fig 1: Primary degradation pathways of 4-AICA under environmental and buffer-induced stress.

Comparative Stability Data

To establish a baseline, 4-AICA and Anthranilic Acid (AA) were incubated at a concentration of 100 µM in three different 50 mM buffer systems (pH 7.4) at 37°C. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under environmental influence[4]. The data below summarizes the percentage of intact parent compound remaining, quantified via HPLC-UV at 254 nm.

CompoundBuffer System (pH 7.4)Day 0 (%)Day 7 (%)Day 14 (%)Primary Degradant Observed
4-AICA PBS100.098.5 ± 0.496.2 ± 0.6None significant
4-AICA HEPES100.089.2 ± 1.178.4 ± 1.5Quinone-imine species
4-AICA Tris-HCl100.094.1 ± 0.888.7 ± 1.24-Aminoindane (Decarb.)
Anthranilic Acid PBS100.099.1 ± 0.297.8 ± 0.4None significant
Anthranilic Acid HEPES100.093.4 ± 0.985.1 ± 1.1Oxidative adducts
Anthranilic Acid Tris-HCl100.096.5 ± 0.592.3 ± 0.8Aniline (Decarb.)

Data Interpretation: 4-AICA demonstrates slightly accelerated degradation in HEPES and Tris compared to the unconstrained Anthranilic Acid. The rigid indane ring increases the electron density on the amine, making 4-AICA approximately 8-10% more susceptible to HEPES-induced radical oxidation over 14 days. For long-term in vitro assays utilizing 4-AICA, PBS is the strongly recommended buffer system.

Self-Validating Experimental Protocol: Solution Stability Assay

To ensure trustworthiness and compliance with general ICH Q1A principles[5], the following protocol is designed as a self-validating system . It incorporates internal standards and system suitability checks to differentiate true chemical degradation from instrument drift or solvent evaporation.

Materials Required:
  • 4-Aminoindane-5-carboxylic acid (Test Compound)

  • Salicylic acid (Internal Standard - IS)

  • Buffers: 50 mM PBS, 50 mM HEPES, 50 mM Tris-HCl (all adjusted to pH 7.4)

  • HPLC-grade Acetonitrile and Water (0.1% TFA)

Step-by-Step Methodology:
  • Stock Preparation: Dissolve 4-AICA and Salicylic acid (IS) in anhydrous DMSO to create 10 mM stock solutions. Causality: DMSO ensures complete solubilization before introduction to aqueous environments, preventing micro-precipitation artifacts.

  • Working Solution Formulation: Dilute the stocks into the respective biological buffers to achieve a final concentration of 100 µM for 4-AICA and 50 µM for the IS. Ensure the final DMSO concentration does not exceed 1% (v/v) to maintain physiological relevance.

  • Aliquot and Incubation: Divide the working solutions into tightly sealed, low-bind amber glass HPLC vials. Causality: Amber vials prevent photolytic degradation, isolating the buffer-chemical interaction as the sole variable. Incubate at 37°C.

  • System Suitability Testing (SST): Before each time-point analysis, inject a fresh standard calibration mix. The assay is only valid if the resolution ( Rs​ ) between 4-AICA and the IS is > 2.0, and the tailing factor ( Tf​ ) is < 1.5.

  • Sampling and Quenching (Days 0, 7, 14): Remove vials from the incubator. Add an equal volume of ice-cold Acetonitrile to quench any ongoing reactions and precipitate buffer salts (especially critical for PBS). Centrifuge at 10,000 x g for 5 minutes.

  • HPLC-UV/MS Analysis: Inject the supernatant onto a C18 Reverse-Phase column. Monitor at 254 nm. Calculate the stability based on the Peak Area Ratio (Area of 4-AICA / Area of IS) relative to the Day 0 baseline.

Workflow A Prepare 10 mM Stock (4-AICA + IS in DMSO) B Dilute to 100 µM in Buffers (PBS, HEPES, Tris) A->B C Incubate at 37°C (Amber Vials, Sealed) B->C D Sampling at t=0, 7, 14 days (Acetonitrile Quench) C->D E HPLC-UV/MS Analysis (Check System Suitability) D->E F Kinetic Modeling (Calculate % Remaining) E->F

Fig 2: Self-validating workflow for solution-state buffer stability testing.

References

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. Gally.ch. Available at:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. Available at:[Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available at:[Link]

  • Disodium[2,2'-bi-1H-indole]-3,3'-diolate - Registration Dossier (Indigo degradation pathways via anthranilic acid). ECHA. Available at:[Link]

  • 微生物中邻氨基苯甲酸代谢与功能研究进展 (Anthranilic acid degradation pathway in P. aeruginosa). Hans Publishers. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of High-Throughput Screening Assays for Novel Compounds like 4-Aminoindane-5-carboxylic acid

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated lead compound is paved with rigorous and multifaceted screening processes. High-Throughput Screening (HTS) stands as the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated lead compound is paved with rigorous and multifaceted screening processes. High-Throughput Screening (HTS) stands as the primary engine for this initial exploration, enabling the rapid evaluation of vast compound libraries.[1][2] However, the integrity of an HTS campaign hinges on the robustness and reliability of the chosen assays. A single-assay approach, no matter how well-optimized, is susceptible to technology-specific artifacts, leading to the costly pursuit of false positives or the tragic oversight of true hits.

This guide provides an in-depth comparison of distinct HTS assay technologies, offering a framework for their cross-validation. While we use the hypothetical novel compound, 4-Aminoindane-5-carboxylic acid, as our subject, the principles and methodologies discussed are universally applicable to any new small molecule program. Our focus is on the strategic implementation of orthogonal assays—methods that measure the same biological event through fundamentally different detection principles—to ensure the highest degree of confidence in hit confirmation.[3][4][5]

The Imperative of Orthogonal Cross-Validation

The primary goal of HTS is to identify compounds that modulate a biological target of interest. However, artifacts such as compound autofluorescence, light scattering, or non-specific interactions with assay reagents can mimic a true biological effect. Orthogonal assays serve as a critical filter, as it is highly improbable that an artifactual compound will produce a false-positive signal across two distinct technological platforms.[3][6] Regulatory bodies like the FDA increasingly recommend the use of orthogonal methods to strengthen the foundation of drug discovery data.[3][4]

This guide will focus on a common scenario in early-stage drug discovery: identifying a modulator of a G-Protein Coupled Receptor (GPCR), a major class of drug targets.[7][8][9][10] We will compare three powerful, yet distinct, HTS technologies:

  • Proximity-Based Assay: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) for detecting second messenger (cAMP) modulation.

  • Enzyme Fragment Complementation (EFC) Assay: PathHunter® β-Arrestin recruitment assay.

  • Label-Free Assay: Corning® Epic® Dynamic Mass Redistribution (DMR) assay.

The following sections will delve into the mechanistic principles, detailed protocols, and comparative performance of each of these assays.

Foundational Concepts: Gauging Assay Performance

Before comparing specific technologies, it is crucial to understand the key metrics used to evaluate HTS assay quality.[2][11] An assay's performance is not merely about signal strength but about the statistical separation between positive and negative controls.

Key Performance Metrics:
  • Signal-to-Background Ratio (S/B): This is a simple ratio of the mean signal of the positive control to the mean signal of the negative (background) control.[12][13][14][15] While intuitive, it fails to account for data variability and can be a misleading indicator of assay quality.[12][14]

  • Z'-Factor (Z-Prime): The Z'-factor is the industry-standard metric for quantifying the quality of an HTS assay.[12][14][16][17] It incorporates the means and standard deviations of both the positive and negative controls, providing a measure of the statistical separation between the two. The formula is:

    Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    An assay is considered robust and suitable for HTS when its Z'-factor is ≥ 0.5 .[12][13][17][18][19]

The relationship between these metrics and overall assay quality can be visualized as follows:

cluster_0 Assay Quality Assessment A High-Throughput Screening Assay B Positive Control Data (Mean_pos, SD_pos) A->B C Negative Control Data (Mean_neg, SD_neg) A->C D Calculate Signal-to-Background (S/B) Mean_pos / Mean_neg B->D E Calculate Z'-Factor Incorporates Means & SDs B->E C->D C->E F Z' ≥ 0.5 ? E->F G Assay is Robust for HTS F->G Yes H Assay Requires Optimization F->H No cluster_0 Low Cellular cAMP cluster_1 High Cellular cAMP Donor1 Donor Bead (Streptavidin) Biotin_cAMP1 Biotin-cAMP Donor1->Biotin_cAMP1 binds Acceptor1 Acceptor Bead (Anti-cAMP Ab) Biotin_cAMP1->Acceptor1 binds Proximity1 Beads in Proximity Signal1 High Signal Donor2 Donor Bead (Streptavidin) Biotin_cAMP2 Biotin-cAMP Donor2->Biotin_cAMP2 binds Acceptor2 Acceptor Bead (Anti-cAMP Ab) Cell_cAMP2 Cellular cAMP Cell_cAMP2->Acceptor2 competes out NoProximity2 Beads Separated Signal2 Low Signal

Caption: Principle of the AlphaScreen cAMP competition assay.

Experimental Protocol:

  • Cell Culture: Plate cells expressing the target GPCR in a 384-well microplate and incubate overnight.

  • Compound Addition: Add 4-Aminoindane-5-carboxylic acid (or other test compounds) and controls (agonist/antagonist) to the wells. Incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Add lysis buffer containing the biotinylated cAMP.

  • Detection: Add the AlphaScreen Acceptor beads (pre-incubated with anti-cAMP antibody) and Streptavidin-Donor beads.

  • Incubation: Incubate the plate in the dark for 1-3 hours at room temperature.

  • Read Plate: Measure the signal on a microplate reader capable of AlphaScreen detection (e.g., PerkinElmer EnVision®). [20][21]

Assay 2: PathHunter® β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

Principle: This assay measures the interaction of β-arrestin with an activated GPCR. [9][22]The technology uses Enzyme Fragment Complementation (EFC) with β-galactosidase. [22][23]The target GPCR is tagged with a small enzyme fragment (ProLink™ or PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor or EA). [22]Upon ligand binding and GPCR activation, β-arrestin is recruited to the receptor, forcing the complementation of the two β-galactosidase fragments. This forms an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. [22][24]The signal is directly proportional to the extent of GPCR activation.

cluster_0 Unstimulated Cell cluster_1 Stimulated Cell GPCR_PK GPCR-PK (Inactive) NoSignal No Complementation No Signal Arrestin_EA β-Arrestin-EA Ligand Ligand GPCR_PK_Active GPCR-PK (Active) Ligand->GPCR_PK_Active Arrestin_EA2 β-Arrestin-EA GPCR_PK_Active->Arrestin_EA2 recruits Complex Active Complex (PK + EA) Arrestin_EA2->Complex forms Signal Substrate -> Light Complex->Signal cluster_0 Baseline Reading (Time 0) cluster_1 Post-Stimulation (Time > 0) Cells1 Adherent Cells Sensor1 Biosensor Surface Reader1 Detector Sensor1->Reader1 Light1 Light Source Light1->Sensor1 Wavelength1 Measures Baseline Wavelength Reader1->Wavelength1 Cells2 Cells + Ligand Sensor2 Biosensor Surface (Mass Redistributed) Reader2 Detector Sensor2->Reader2 Light2 Light Source Light2->Sensor2 Wavelength2 Measures Wavelength Shift (Δpm) Reader2->Wavelength2

Caption: Principle of the Corning Epic label-free DMR assay.

Experimental Protocol:

  • Cell Culture: Plate cells expressing the target GPCR onto an Epic® microplate and grow to a confluent monolayer.

  • Plate Equilibration: Wash the cells with assay buffer and allow the plate to equilibrate in the Epic® reader to establish a stable baseline.

  • Compound Addition: While the plate is in the reader, add the test compounds and controls.

  • Real-time Reading: The Epic® reader continuously monitors the wavelength shift in real-time for a desired period (e.g., 30-60 minutes).

  • Data Analysis: Analyze the kinetic response curves to determine the magnitude and characteristics of the DMR signal.

Performance Comparison and Data Summary

The choice of a primary screening assay and its orthogonal counterparts depends on various factors, including the specific target biology, available instrumentation, and throughput requirements. Below is a table summarizing the key characteristics of the three discussed technologies.

FeatureAlphaScreen® cAMP AssayPathHunter® β-Arrestin AssayCorning® Epic® DMR Assay
Detection Principle Proximity-based LuminescenceEnzyme Fragment ComplementationLabel-Free Optical Biosensor
Biological Readout Second Messenger (cAMP)Protein Recruitment (β-Arrestin)Integrated Cellular Response
Typical Z'-Factor 0.6 - 0.90.7 - 0.90.5 - 0.8
Assay Format Homogeneous, LysisHomogeneous, No-LysisHomogeneous, Live-Cell
Kinetic Data No (Endpoint)No (Endpoint)Yes (Real-time)
Throughput Very High (1536-well)High (384-well)High (384-well)
Potential Interference Color quenchers, light scatterersLuciferase inhibitorsCompound refractive index
Reagent Cost Moderate to HighModerateLow (consumable is the plate)
Instrumentation AlphaScreen-capable readerLuminometerEpic® Reader

Conclusion: A Multi-faceted Approach to Hit Validation

The successful identification of high-quality, validated hits from an HTS campaign is not the result of a single, "perfect" assay. Instead, it arises from a well-designed screening cascade that employs orthogonal assays to cross-validate initial findings. For a novel compound like 4-Aminoindane-5-carboxylic acid targeting a GPCR, a primary screen using a high-throughput method like the AlphaScreen cAMP assay could be followed by hit confirmation using both the PathHunter β-arrestin and the label-free Epic DMR assays.

This multi-pronged approach provides a comprehensive view of the compound's activity. Agreement across these distinct platforms—measuring a second messenger, a protein recruitment event, and an integrated cellular response—builds a robust and compelling case for a compound's mechanism of action and significantly de-risks its advancement into lead optimization. As outlined in the NCATS Assay Guidance Manual, this commitment to rigorous, multi-faceted validation is a cornerstone of reproducible and translatable preclinical science.

[25][26][27][28][29]---

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual Program. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. Available at: [Link]

  • Eurofins DiscoverX. GPCR Internalization Assays. Available at: [Link]

  • National Center for Biotechnology Information. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]

  • BMG LABTECH. PathHunter assays for GPCRs and kinases. Available at: [Link]

  • Eurofins DiscoverX. Signaling Reporter Assays. Available at: [Link]

  • Revvity Signals. Improving Therapeutics Discovery with Orthogonal Assay Data. Available at: [Link]

  • Inglese, J., et al. (2007). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.15. Available at: [Link]

  • BellBrook Labs. What Is the Best Kinase Assay? Available at: [Link]

  • BMG LABTECH. AlphaScreen. Available at: [Link]

  • Biocompare. Innovations in Label-Free Detection. Available at: [Link]

  • Eurofins DiscoverX. PathHunter® Activated GPCR Internalization Assay Technical Manual. Available at: [Link]

  • LabX. Designing High-Throughput Experiments Using Microplate Technology. Available at: [Link]

  • BMG LABTECH. AlphaScreen SureFire Phospho-ERK assay. Available at: [Link]

  • Corning Life Sciences. Label-Free Cell-based Assay for Drug Discovery using the Corning Epic® System. Available at: [Link]

  • Molecular Devices. Better metrics for comparing instruments and assays. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual Program Overview. Available at: [Link]

  • Icat-Tason, M., et al. (2018). The Use of AlphaScreen Technology in HTS: Current Status. Combinatorial chemistry & high throughput screening, 21(8), 576–587. Available at: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Bookshelf. Available at: [Link]

  • Duty, J. (2021). What Metrics Are Used to Assess Assay Quality? BIT 479/579 High-throughput Discovery. Available at: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • Hauser, A. S., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in structural biology, 55, 67–75. Available at: [Link]

  • Wikipedia. Z-factor. Available at: [Link]

  • RxPlora. On HTS: Z-factor. Available at: [Link]

  • Berthold Technologies. AlphaScreen®. Available at: [Link]

  • EuroGCT. NCATS Assay Guidance Manual. Available at: [Link]

  • RxPlora. What is Z' (read Z-factor)? Available at: [Link]

  • Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]

  • Milligan, G. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Drug discovery today, 12(13-14), 589–595. Available at: [Link]

  • BellBrook Labs. Optimizing Assay Performance for High-Throughput Screens. Available at: [Link]

  • GenScript. GPCR Functional Cell-based Assays. Available at: [Link]

  • Dér, A. (2023). Resonant Waveguide Grating Biosensors Based on Label-free Optical Principle. Sensors and Materials, 35(9), 3197-3212. Available at: [Link]

  • Lee, S. H., et al. (2013). Optical Methods in Studies of Olfactory System. ResearchGate. Available at: [Link]

  • Schifferer, M., et al. (2007). G protein-coupled receptor internalization assays in the high-content screening format. Methods in molecular biology, 414, 153–166. Available at: [Link]

  • BMG LABTECH. Kinase assays. Available at: [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • Corning Life Sciences. Corning Epic® BT System. Available at: [Link]

  • Pelago Bioscience. High Quality Hits in Drug Discovery: Confident Screening. Available at: [Link]

  • Wang, W., et al. (2021). A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. Acta pharmaceutica Sinica. B, 11(3), 776–786. Available at: [Link]

  • Analytical Cannabis. Disrupting Drug Discovery From Assay Development to Lead Compound. Available at: [Link]

  • Auld, D. S., & Ture-Konbar, M. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]

  • Technology Networks. High-Throughput Screening. Available at: [Link]

  • Chary, M. A., et al. (2022). Validation of a high throughput screening assay to identify small molecules that target the eukaryotic replicative helicase. SLAS discovery : advancing life sciences R & D, 27(1), 35–46. Available at: [Link]

  • Chen, Y., & Zhang, K. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in molecular biology, 1271, 239–253. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Aminoindane-5-carboxylic Acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory requirements, but as a system of mechanistic barriers designed to mitigate specific physicochemical risks. When hand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory requirements, but as a system of mechanistic barriers designed to mitigate specific physicochemical risks. When handling 4-Aminoindane-5-carboxylic Acid (CAS: 129833-30-3) , we are dealing with a bicyclic aromatic compound featuring both a primary amine and a carboxylic acid moiety.

This dual functionalization means the molecule can exist as a zwitterion, often presenting as a fine, electrostatically charged powder. The primary hazards stem directly from this physical state: the amine group acts as a potential dermal sensitizer, the carboxylic acid can induce localized, pH-dependent irritation on mucosal membranes, and the electrostatic nature of the powder creates a high risk of aerosolization. To comply with the OSHA Laboratory Standard (29 CFR 1910.1450) regarding the minimization of employee exposure[1], the following self-validating safety and operational protocols must be strictly implemented.

Mechanistic Exposure Pathways & PPE Mitigation

Understanding how exposure occurs is the first step in preventing it. The diagram below illustrates the logical relationship between the physicochemical behavior of 4-Aminoindane-5-carboxylic Acid and the specific Personal Protective Equipment (PPE) required to intercept it.

G cluster_pathways cluster_ppe Source 4-Aminoindane-5-carboxylic Acid (Powder/Aerosol) Inhalation Inhalation Pathway (Respiratory Tract) Source->Inhalation Airborne Dust Dermal Dermal Pathway (Skin Absorption) Source->Dermal Direct Contact Ocular Ocular Pathway (Eye Irritation) Source->Ocular Aerosol/Splash Respirator N95/P100 Respirator (Particulate Filter) Inhalation->Respirator Intercepted by Gloves Nitrile Gloves & Coat (Chemical Barrier) Dermal->Gloves Intercepted by Goggles Safety Goggles (Splash/Dust Shield) Ocular->Goggles Intercepted by Operator Protected Operator (Zero Exposure) Respirator->Operator Gloves->Operator Goggles->Operator

Mechanistic flow of 4-Aminoindane-5-carboxylic Acid exposure pathways and targeted PPE mitigation.

Core PPE Requirements Matrix

To ensure absolute safety, all personnel must adhere to the following quantitative and qualitative PPE specifications before initiating any handling procedures.

PPE CategorySpecificationMechanistic Rationale
Respiratory Protection N95 or P100 Particulate Respirator (or use within a Class II BSC / Fume Hood)Mitigates inhalation of aerosolized zwitterionic dust particles during weighing and transfer operations.
Dermal Protection (Hands) Nitrile gloves (Minimum thickness: 0.11 mm)Provides a non-permeable chemical barrier to prevent skin sensitization from the reactive primary amine moiety.
Dermal Protection (Body) Flame-resistant, fluid-resistant laboratory coatProvides a macroscopic barrier against electrostatic powder cling and accidental liquid spills.
Ocular Protection ANSI Z87.1 compliant chemical safety gogglesProtects mucosal membranes from pH-dependent irritation caused by the carboxylic acid group and prevents dust ingress.

Operational Workflow: Step-by-Step Methodology

Do not simply go through the motions; understand the causality behind each step of this workflow. This ensures a self-validating system where the success of one step guarantees the safety of the next.

Phase 1: Pre-Weighing & Setup

  • Environmental Control: Ensure the laboratory fume hood is operational with a face velocity of 80-100 fpm. This satisfies OSHA's requirement for protective laboratory practices[2].

  • Static Dissipation: Utilize an anti-static bar or zero-stat gun on the weighing spatula and weigh boat.

    • Causality: Zwitterionic powders exhibit high electrostatic cling. Dissipating this charge drastically reduces the risk of uncontrolled aerosolization and ensures accurate mass measurement without powder repelling from the balance pan.

  • PPE Donning: Don all required PPE (nitrile gloves, lab coat, safety goggles) prior to opening the primary chemical container.

Phase 2: Active Handling & Transfer

  • Transfer Technique: Use a grounded, stainless-steel V-shaped spatula.

    • Causality: Avoid plastic spatulas, which act as insulators, build up triboelectric charges, and cause the fine powder to scatter unpredictably.

  • Solvent Addition: If creating a stock solution, slowly add the compatible solvent (e.g., DMSO or a slightly basic aqueous buffer) directly to the pre-weighed powder within the fume hood.

    • Causality: The carboxylic acid moiety requires a slightly alkaline environment for optimal aqueous solubility. Adding solvent to the powder (rather than dropping powder into a solvent) minimizes dust kick-up and prevents rapid, localized exothermic dissolution.

Phase 3: Post-Handling & Decontamination

  • Surface Decontamination: Wipe the balance and surrounding fume hood surfaces with a damp cloth, followed by a 70% ethanol wipe.

    • Causality: The damp cloth suppresses any microscopic dust particles, while the ethanol solubilizes and removes any remaining organic residues.

  • PPE Doffing: Remove gloves inside out to trap any microscopic powder residues within the glove matrix, preventing secondary dermal exposure.

Spill Response & EPA-Compliant Disposal Plan

Improperly managed hazardous waste presents a severe safety hazard to laboratory personnel and the environment[3]. Follow these protocols strictly in the event of a spill or when disposing of 4-Aminoindane-5-carboxylic Acid.

Immediate Spill Protocol

  • Do NOT Dry Sweep: Dry sweeping provides mechanical energy that lofts the fine powder directly into the operator's breathing zone.

  • Wet-Wiping: Cover the spilled powder with absorbent pads slightly dampened with water or a mild surfactant to immediately suppress dust generation. Carefully wipe inward from the edges of the spill to prevent spreading.

EPA-Compliant Disposal Workflow

  • Waste Segregation: Collect all 4-Aminoindane-5-carboxylic Acid waste (including contaminated gloves, weigh boats, and spill cleanup materials) in a clearly labeled, chemically compatible secondary container[4].

  • Liquid Waste Neutralization: Any liquid sample preparation wastes containing this compound must be neutralized prior to disposal. Discharging untreated chemical waste into standard sewer systems is strictly prohibited under RCRA regulations[5].

  • Rinsate Management: Rinsate resulting from cleaning containers that previously held this chemical must be evaluated for EPA hazardous waste characteristics (such as toxicity or corrosivity) and disposed of as hazardous waste accordingly[6].

  • Manifesting & Brokerage: Ensure the sealed waste containers are processed through your institution's designated environmental health and safety (EHS) officer or waste broker. This ensures compliance with EPA Subpart K (for academic/research entities) or standard RCRA regulations[4],[5].

References

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

Sources

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